Product packaging for 2-Amino-4-hydroxy-8-methylquinoline(Cat. No.:CAS No. 860715-42-0)

2-Amino-4-hydroxy-8-methylquinoline

Cat. No.: B3331837
CAS No.: 860715-42-0
M. Wt: 174.20 g/mol
InChI Key: USIPUFIBZLYVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-hydroxy-8-methylquinoline is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 174.079312947 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B3331837 2-Amino-4-hydroxy-8-methylquinoline CAS No. 860715-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(13)5-9(11)12-10(6)7/h2-5H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPUFIBZLYVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673737
Record name 2-Amino-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860715-42-0
Record name 2-Amino-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, and characterization of the novel heterocyclic compound, 2-Amino-4-hydroxy-8-methylquinoline. This document outlines a plausible synthetic route based on established chemical principles, predicted analytical data for characterization, and a discussion of potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Information

ParameterValueReference
Compound Name This compound
CAS Number 860715-42-0[1]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [1]
Predicted Melting Point 220-230 °C

Synthesis Protocol: Modified Friedländer Annulation

The synthesis of this compound can be achieved through a modified Friedländer annulation, a reliable method for the formation of quinoline rings.[2][3] This proposed protocol involves the base-catalyzed condensation of 2-amino-3-methylacetophenone with ethyl cyanoacetate.

Reaction Scheme:

Synthesis_Pathway reactant1 2-Amino-3-methylacetophenone plus + reactant1->plus reactant2 Ethyl Cyanoacetate reagents Base (e.g., NaOEt) Ethanol, Reflux reactant2->reagents plus->reactant2 product This compound reagents->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reactants: To the sodium ethoxide solution, 2-amino-3-methylacetophenone (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) are added sequentially.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to afford pure this compound.

Characterization Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.5 - 11.5br s--OH
7.2 - 7.5m-Ar-H (H5, H6, H7)
6.5 - 6.8br s--NH₂
5.8 - 6.0s-H3
2.4 - 2.6s--CH₃

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
170 - 175C4
155 - 160C2
145 - 150C8a
130 - 135C8
120 - 130C5, C6, C7
110 - 115C4a
90 - 95C3
15 - 20-CH₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H, N-H stretching
3000 - 3100MediumAromatic C-H stretching
1640 - 1660StrongC=O stretching (keto tautomer)
1580 - 1620Medium to StrongC=C, C=N stretching
1400 - 1500MediumAromatic ring vibrations
1200 - 1300MediumC-N stretching

Mass Spectrometry (Predicted)

m/zRelative Intensity (%)Assignment
174100[M]⁺
15940[M - CH₃]⁺
14660[M - CO]⁺
13130[M - CO - CH₃]⁺
11820[M - CO - N₂H₂]⁺

Experimental Workflow

Experimental_Workflow start Synthesis purification Purification (Recrystallization) start->purification structure Structural Characterization purification->structure bio_activity Biological Activity Screening purification->bio_activity nmr NMR (¹H, ¹³C) structure->nmr ir IR Spectroscopy structure->ir ms Mass Spectrometry structure->ms end Data Analysis & Reporting nmr->end ir->end ms->end bio_activity->end

Figure 2: General workflow for synthesis and characterization.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-amino-4-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7] The presence of the amino and hydroxyl groups at positions 2 and 4, respectively, along with the methyl group at position 8, may confer specific pharmacological properties.

The mechanism of action for many quinoline-based compounds involves the inhibition of key cellular processes. For instance, in cancer cells, they may interfere with DNA replication and repair enzymes, induce apoptosis, or modulate signaling pathways involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->inhibition

Figure 3: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. This technical guide provides a solid foundation for initiating such investigations.

References

physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core , designed for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-hydroxy-8-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures.[1] Compounds incorporating the 8-hydroxyquinoline scaffold, in particular, exhibit a wide range of biological effects, including antimicrobial and anticancer properties, making them valuable building blocks for pharmacologically active agents.[2] This guide provides a detailed overview of the known and predicted , along with relevant experimental methodologies.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide valuable estimates for experimental design.

PropertyValueSource
CAS Number 860715-42-0[3][4]
Molecular Formula C₁₀H₁₀N₂O[3][5]
Molecular Weight 174.203 g/mol [3][5]
Boiling Point 393.9 ± 37.0 °C (Predicted)[5]
Density 1.302 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.81 ± 0.40 (Predicted)[5]

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. However, standard methodologies for the synthesis and characterization of similar quinoline derivatives can be applied.

Synthesis via Conrad-Limpach Reaction

A plausible synthetic route for this compound is the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines.[6]

Methodology:

  • Reactant Condensation: An appropriately substituted aniline, in this case, 2-methylaniline, is reacted with a β-ketoester (e.g., ethyl acetoacetate) at a moderate temperature (typically below 100°C). This step forms a β-arylamino-α,β-unsaturated ester intermediate.

  • Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C). This induces a thermal cyclization reaction, followed by the elimination of ethanol, to form the 4-hydroxyquinoline ring system.[6]

  • Purification: The resulting crude product is allowed to cool, and the solid is collected. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a toluene-ethanol mixture, to yield the final product.

The workflow for this synthesis is visualized in the diagram below.

G General Workflow for Conrad-Limpach Synthesis A Reactant Mixing (2-methylaniline + β-ketoester) B Condensation Reaction (Formation of β-arylamino acrylate) A->B C High-Temperature Thermal Cyclization (~250°C) B->C Heat D Cooling and Solidification C->D E Purification (Recrystallization from Ethanol) D->E F Pure this compound E->F

Caption: General workflow for the synthesis of 4-hydroxyquinolines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule in solution, which influences its solubility, absorption, and biological interactions.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

Potential Biological Activity

While specific biological pathways for this compound are not well-documented, compounds with the 8-hydroxyquinoline core are known to possess a wide array of biological activities.[2] These activities are often related to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

  • Anticancer agents: By inducing apoptosis or inhibiting key enzymes in cancer cells.[2]

  • Antimicrobial agents: Showing efficacy against various bacteria and fungi.[2]

  • Neuroprotective agents: In the context of neurodegenerative diseases.[7]

The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications, which serves as a foundational concept for drug development professionals.

G Therapeutic Potential of 8-Hydroxyquinoline Scaffold A 8-Hydroxyquinoline Core Structure B Key Property: Metal Ion Chelation A->B C Mechanism: Inhibition of Metalloenzymes B->C D Potential Therapeutic Applications C->D E Anticancer D->E F Antimicrobial D->F G Neuroprotection D->G

Caption: Relationship between structure, mechanism, and applications.

References

Technical Brief on 2-Amino-4-hydroxy-8-methylquinoline (CAS: 860715-42-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 2-Amino-4-hydroxy-8-methylquinoline. A comprehensive search of scientific literature and databases did not yield in-depth studies, experimental protocols, or detailed biological activity data for this specific compound. Therefore, the creation of a full technical guide or whitepaper with extensive experimental details and pathway visualizations is not feasible at this time. The information presented herein is based on data from chemical suppliers and databases and should be used for informational purposes only.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[1][2] Quinolines are a well-known class of compounds with a wide range of biological activities, and their derivatives are investigated for various therapeutic applications.[3] However, the specific properties and potential applications of the 8-methyl substituted variant, this compound, are not well-documented in peer-reviewed scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are available from various chemical databases and suppliers. This data is primarily predicted through computational models.

PropertyValueSource
CAS Number 860715-42-0[1][2][4][]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.203 g/mol [1][2]
Boiling Point (Predicted) 393.9 ± 37.0 °C[4]
Density (Predicted) 1.302 ± 0.06 g/cm³[4]
pKa (Predicted) 4.81 ± 0.40[4]
InChI InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(13)5-9(11)12-10(6)7/h2-5H,1H3,(H3,11,12,13)[1]
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C=C(N2)N[1]

Synthesis and Availability

Biological Activity and Mechanism of Action

As of the date of this document, there is no published research detailing the biological activity, pharmacological properties, or mechanism of action for this compound. While the broader class of quinoline derivatives has been explored for various biological activities, including antimicrobial and anticancer properties, no such data exists for this specific molecule.[3]

Experimental Protocols and Signaling Pathways

The core requirements for detailed experimental protocols and the visualization of signaling pathways cannot be fulfilled due to the absence of relevant scientific studies.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. Potential areas of investigation could include:

  • Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound's physicochemical properties.

  • Biological Screening: Evaluation of its activity in various biological assays, such as antimicrobial, anticancer, or enzyme inhibition screens.

  • Computational Studies: In silico modeling and docking studies to predict potential biological targets and guide experimental work.

To provide a logical framework for such future research, a generalized workflow for the initial investigation of a novel chemical compound is presented below.

G cluster_0 Compound Acquisition and Characterization cluster_1 Preliminary Biological Evaluation cluster_2 Hit Identification and Follow-Up A Synthesis or Purchase of This compound B Structural Verification (NMR, MS, etc.) A->B C Purity Assessment (HPLC, etc.) B->C D In vitro Cytotoxicity Assays (e.g., MTT, LDH) C->D Proceed if pure E Broad-Spectrum Biological Screening (e.g., Antimicrobial, Anticancer Panels) D->E G Identification of 'Hit' Activity E->G If activity observed F Initial Target-Based Assays (if predicted targets exist) H Dose-Response Studies (IC50/EC50 Determination) G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for the initial investigation of a novel chemical compound.

Conclusion

While this compound is a chemically defined and available molecule, it remains uncharacterized in the scientific literature. This technical brief provides the available foundational data. Any further understanding of its properties, particularly its biological activity and potential applications, will require primary research and development. Researchers interested in this compound have the opportunity to contribute novel findings to the field of medicinal chemistry.

References

Biological Activity of Novel 2-Amino-4-hydroxy-8-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on the emerging class of 2-Amino-4-hydroxy-8-methylquinoline derivatives, exploring their potential as therapeutic agents. While research specifically targeting novel derivatives of this scaffold is still developing, this document synthesizes the current understanding of related quinoline compounds to provide a predictive framework for their biological activities, particularly in the realms of anticancer and antimicrobial applications. This guide also furnishes detailed experimental protocols for the evaluation of these compounds and visualizes a general workflow for their discovery and initial assessment.

Introduction to Quinoline Derivatives in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][2][3] Notably, the 8-hydroxyquinoline moiety is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological mechanisms of action.[1][4] The introduction of an amino group at the 2-position and a hydroxyl group at the 4-position, combined with a methyl group at the 8-position, presents a unique substitution pattern that warrants investigation for novel therapeutic potential.

Data Presentation: Biological Activities of Structurally Related Quinoline Derivatives

Direct quantitative data on the biological activity of novel this compound derivatives is limited in the current body of scientific literature. However, by examining structurally similar compounds, we can infer potential areas of activity and establish benchmarks for future studies. The following tables summarize the anticancer and antimicrobial activities of various 2-amino and 8-hydroxyquinoline derivatives.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

Compound Class Cell Line Activity Metric Value Reference
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivativesMCF-7, HCT 116, HepG-2, A549IC50Not specified, but 6-chloro analogues were most active[1][8]
8-Hydroxy-2-quinolinecarbaldehydeHep3BMTS506.25 ± 0.034 µg/mL[5]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS5012.5–25 µg/mL[5]
7-Pyrrolidinomethyl-8-hydroxyquinolineLeukemia Cell LinesGI50 (log M)-4.81[9][10]
7-Morpholinomethyl-8-hydroxyquinolineLeukemia Cell LinesGI50 (log M)-5.09[9][10]
7-Diethylaminomethyl-8-hydroxyquinolineLeukemia Cell LinesGI50 (log M)-5.35[9][10]
2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedioneA549 (Lung), HeLa (Cervical), SNU-638 (Gastric), K562 (Leukemia)IC50 (µM)0.89, 1.21, 1.54, 1.87[6]
Antimicrobial Activity

Quinoline derivatives, particularly those with an 8-hydroxy substituent, are known for their potent antimicrobial properties.[1][11] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.[11]

Compound Class Microorganism Activity Metric Value Reference
5-Amino-8-hydroxyquinolineBacillus subtilis ATCC 6633MIC (µM)80.61[11]
5-Amino-8-hydroxyquinolineMicrococcus luteus ATCC 10240MIC (µM)322.45[11]
8-Hydroxyquinoline Derivatives (PH265 & PH276)Candida auris, Candida haemulonii, Cryptococcus neoformans, Cryptococcus gattiiMIC (µg/mL)0.5 - 8[8][12]
5,7-Dichloro-2-methyl-8-quinolinolAspergillus niger, Trichophyton mentagrophytesNot specifiedMost fungitoxic[13]
5,7-Dibromo-2-methyl-8-quinolinolAspergillus niger, Trichophyton mentagrophytesNot specifiedMost fungitoxic[13]
(8-hydroxyquinolin-5-yl) methyl 4-substituted benzoatesE. coli, S. aureus, V. parahaemolyticus, P. aeruginosaZone of Inhibition (mm)Up to 25 mm[14]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of novel this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 4-hydroxy-2-methylquinoline derivatives often involves the Gould-Jacobs reaction.[15] For the target compounds, a potential synthetic strategy could be a modification of this reaction or other established quinoline synthesis methods.

  • Starting Materials: Substituted anilines (e.g., 2-methyl-3-nitroaniline) and diethyl ethoxymethylenemalonate.

  • Step 1: Condensation: React the substituted aniline with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 100-140 °C).

  • Step 2: Cyclization: The resulting intermediate is cyclized by heating at a higher temperature (e.g., 240-260 °C) in a high-boiling point solvent like diphenyl ether.

  • Step 3: Functional Group Interconversion: The nitro group can be reduced to an amino group using standard reduction methods (e.g., SnCl₂/HCl or catalytic hydrogenation). Subsequent reactions can be employed to introduce the desired substituents.

  • Purification: The final products are typically purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of This compound Derivatives purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial data_analysis Data Analysis (IC50/MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar mechanism Mechanism of Action Studies sar->mechanism

References

Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Amino-4-hydroxy-8-methylquinoline. Following a comprehensive search of publicly available scientific databases, it has been determined that the specific crystal structure for this compound has not yet been reported.

This document, therefore, serves as a foundational guide for researchers aiming to elucidate this structure. It provides the known chemical properties of the target compound, outlines established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar quinoline derivatives, and presents a hypothetical signaling pathway to contextualize its potential biological significance.

Compound Identification

While crystallographic data is unavailable, the fundamental chemical properties of this compound have been established.

PropertyValueSource
CAS Number 860715-42-0[1][2]
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.203 g/mol [1]
Canonical SMILES CC1=C2C(=CC=C1)C(=O)C=C(N2)N[1]
InChI Key USIPUFIBZLYVPB-UHFFFAOYSA-N[1]

General Experimental Protocols for Structure Determination

The following sections detail generalized yet comprehensive methodologies that can be employed to determine the crystal structure of this compound, based on established practices for analogous compounds.

The synthesis of substituted quinolines can be achieved through various established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a compound like this compound, a multi-step synthesis would likely be required.

A common approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] Another versatile method is the Skraup synthesis , where an aromatic amine is reacted with glycerol, sulfuric acid, and an oxidizing agent.[4] For the specific substitution pattern of the target compound, a synthesis might start from a substituted aniline, followed by cyclization and subsequent functional group manipulations. For instance, the synthesis of 8-hydroxyquinolines often begins with o-aminophenol.[5]

Obtaining a single crystal of sufficient size and quality is a critical and often challenging step in X-ray crystallography.[6] For small organic molecules like quinoline derivatives, several techniques are commonly employed:

  • Slow Evaporation: This is the most common and straightforward method.[7][8]

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Solvent Diffusion (Layering): This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.[9]

    • Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

    • Carefully layer a "poor" solvent, in which the compound is sparingly soluble, on top of the solution. The poor solvent should be miscible with the good solvent.

    • As the solvents slowly mix at the interface, the compound's solubility decreases, promoting the gradual formation of crystals.

  • Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling can be effective.[9]

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a Dewar flask or a programmable cooling bath.

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.[10]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined, often using direct methods or Patterson methods, which leads to an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[10]

  • Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualized Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate the generalized experimental workflow for crystal structure determination and a hypothetical signaling pathway involving a quinoline derivative.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis start Starting Materials (e.g., Substituted Aniline) reaction Chemical Synthesis (e.g., Friedländer or Skraup) start->reaction workup Reaction Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Compound Characterization (NMR, MS) purification->characterization dissolve Dissolve Purified Compound characterization->dissolve grow Grow Crystals (e.g., Slow Evaporation, Diffusion) dissolve->grow harvest Harvest Single Crystal grow->harvest mount Mount Crystal on Diffractometer harvest->mount data_collection Collect Diffraction Data mount->data_collection solve Solve Structure (Direct Methods) data_collection->solve refine Refine Atomic Model solve->refine validate Validate & Deposit Structure refine->validate

A generalized workflow for the synthesis and crystal structure determination of a novel quinoline compound.

G quinoline 2-Amino-4-hydroxy- 8-methylquinoline inhibition_node Inhibition of Enzymatic Activity quinoline->inhibition_node binds to enzyme Target Enzyme (e.g., Kinase, Demethylase) product Product enzyme->product converts substrate Substrate substrate->enzyme downstream Downstream Cellular Response (e.g., Apoptosis, Proliferation) product->downstream inhibition_node->enzyme inhibition_node->downstream modulates

A hypothetical signaling pathway illustrating the potential inhibitory action of a quinoline derivative.

Potential Biological Significance

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] Specifically, amino and hydroxy substituted quinolines are known to possess significant pharmacological potential. For instance, 8-hydroxyquinoline and its derivatives are recognized for their metal-chelating properties, which are implicated in their antineurodegenerative and anticancer effects.[13][14] The presence of amino and hydroxyl groups on the quinoline scaffold of this compound suggests it could be a candidate for drug development, potentially acting as an enzyme inhibitor or a metal ion chelator, thereby modulating biological pathways relevant to various diseases.[15]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully uncover the precise three-dimensional arrangement of this molecule. Such a discovery would be a valuable contribution to the fields of chemistry and medicinal drug development, enabling detailed structure-activity relationship studies and paving the way for the rational design of new therapeutic agents.

References

Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-hydroxy-8-methylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative experimental data on the solubility of this compound in various solvents has been publicly reported. This document, therefore, provides a detailed theoretical assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a general experimental protocol for the accurate determination of its solubility. A logical diagram illustrating the key factors that influence the solubility of quinoline derivatives is also presented to provide a broader context for researchers.

Introduction

This compound is a substituted quinoline derivative with potential applications in drug discovery and chemical synthesis. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in pharmaceutical development, as well as its handling and application in chemical processes. Understanding the solubility profile of this compound is therefore essential for its further investigation and application.

This guide aims to provide a comprehensive resource for researchers by summarizing the known chemical properties of the compound, offering a qualitative prediction of its solubility, presenting a standardized experimental protocol for solubility determination, and visualizing the influential factors on the solubility of related compounds.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. These properties are essential for understanding its chemical behavior and potential interactions with different solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
CAS Number 860715-42-0[1][3]
Predicted Boiling Point 393.9 ± 37.0 °C[3]
Predicted Density 1.302 ± 0.06 g/cm³[3]
Predicted pKa 4.81 ± 0.40[3]

Predicted Solubility Profile

In the absence of experimental data, a qualitative prediction of the solubility of this compound in various solvents can be inferred from its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinoline core and the methyl group are non-polar, while the amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. The presence of these functional groups suggests a nuanced solubility profile.

A qualitative prediction of solubility is provided in Table 2.

Solvent TypeExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. However, the non-polar quinoline backbone may limit overall solubility, particularly in water. The solubility in alcohols is expected to be higher than in water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups of the solute. Their ability to solvate both polar and non-polar moieties suggests good solubility.
Non-Polar Toluene, Hexane, Diethyl etherLowThe non-polar quinoline core will have favorable interactions with non-polar solvents, but the polar amino and hydroxyl groups will be poorly solvated, leading to low overall solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental method such as the shake-flask method is recommended.[4][5] This method is considered reliable for determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent of high purity

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Calculate the concentration of the original, undiluted supernatant based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Factors Influencing Solubility of Quinoline Derivatives

The solubility of quinoline derivatives is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.

G Factors Influencing Solubility of Quinoline Derivatives cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility FunctionalGroups Functional Groups (-OH, -NH2, -COOH, etc.) FunctionalGroups->Solubility H-bonding, polarity MolecularSize Molecular Size and Shape MolecularSize->Solubility affects solvation CrystalLatticeEnergy Crystal Lattice Energy CrystalLatticeEnergy->Solubility energy to overcome pKa pKa pKa->Solubility ionization state Polarity Polarity (Polar vs. Non-polar) Polarity->Solubility like dissolves like HydrogenBonding Hydrogen Bonding Capacity (Donor/Acceptor) HydrogenBonding->Solubility solute-solvent interactions pH pH of the Medium pH->Solubility influences ionization Temperature Temperature Temperature->Solubility endo/exothermic dissolution Pressure Pressure (for gases) Pressure->Solubility

References

Probing the Enigmatic Mechanism of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed mechanistic studies, including specific signaling pathways and quantitative inhibitory data for 2-Amino-4-hydroxy-8-methylquinoline, are not extensively available in the public domain. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the well-documented activities of structurally related quinoline-based compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering a strategic starting point for the investigation of this specific molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of 8-hydroxyquinoline and 4-aminoquinoline, in particular, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological macromolecules, thereby modulating cellular signaling pathways. This guide will explore the likely mechanistic avenues of this compound based on the established pharmacology of these related compounds.

Potential Mechanisms of Action of Quinoline Derivatives

The biological effects of quinoline derivatives can be broadly categorized into several key mechanisms: metal ion chelation, enzyme inhibition, and modulation of inflammatory signaling pathways.

Metal Ion Chelation

A hallmark of 8-hydroxyquinoline derivatives is their capacity to form stable chelate complexes with a variety of metal ions, including iron, copper, and zinc.[3] This sequestration of essential metal ions can disrupt critical cellular processes that are metal-dependent, such as enzymatic activity and oxidative stress responses. This mechanism is a key contributor to the antimicrobial and anticancer properties of many quinoline-based compounds.

Enzyme Inhibition

Several 8-hydroxyquinoline analogues have been identified as potent inhibitors of specific enzymes. These include:

  • Cathepsin B: A lysosomal cysteine protease involved in tumor progression.

  • KDM4 histone demethylases: Enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.

  • Lipoxygenases (LOX): Enzymes involved in the inflammatory response.[4]

Inhibition of these enzymes by quinoline derivatives can lead to the disruption of cancer cell growth and the attenuation of inflammatory processes.

Modulation of Inflammatory Signaling Pathways

Research on related aminoquinoline compounds has pointed towards the modulation of key inflammatory signaling cascades. For instance, 2-amino-3-methylimidazo[4,5-f]quinoline has been shown to induce oxidative stress and inflammation through the activation of Toll-like receptor 4 (TLR4) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] It is plausible that this compound could exert its biological effects through similar interactions with these inflammatory pathways.

Quantitative Data on Related Quinoline Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the activity of related compounds to provide a comparative baseline for future studies.

Compound ClassTarget Organism/Cell LineActivityValueReference
4-AminoquinolinesInvasive FungiMIC4-32 µg/mL[2]
8-Hydroxyquinoline-2-carboxamidesH5N1 Avian Influenza VirusGrowth Inhibition85.0%[1]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the precise mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.

  • Inoculate each well with a standardized suspension of the target fungal species.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible fungal growth.

Fungal Membrane Permeability Assay

Objective: To assess whether the compound's antifungal activity is due to the disruption of the fungal cell membrane.

Methodology:

  • Treat a suspension of fungal cells with the test compound at its MIC and 2x MIC.

  • Include a positive control (a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

  • At various time points, take aliquots of the cell suspension and stain with a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

  • Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells with damaged membranes. A significant increase in fluorescence in treated cells compared to the negative control indicates membrane disruption.[2]

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key proteins in inflammatory signaling pathways (e.g., MAPK and NF-κB).

Methodology:

  • Culture appropriate cells (e.g., macrophages) and treat them with the test compound for various durations.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-p38, p38, p-p65, p65).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and image the blot. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that this compound might modulate and a general workflow for its mechanistic investigation.

G Potential Inflammatory Signaling Pathway Compound This compound TLR4 TLR4 Compound->TLR4 ? MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Inflammatory Response (Cytokine Production) MAPK->Inflammation NFkB->Inflammation

Caption: Potential modulation of the TLR4-mediated MAPK and NF-κB signaling pathways.

G Experimental Workflow for Mechanism of Action A Synthesize & Characterize This compound B Primary Screening (e.g., Antifungal Activity) A->B C Determine MIC B->C D Secondary Assays (Membrane Permeability) C->D E Investigate Cellular Pathways (Western Blot, qPCR) D->E If not membrane-active F Identify Molecular Target(s) E->F

Caption: A generalized workflow for the systematic investigation of the compound's mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the extensive research on related quinoline derivatives provides a strong framework for future investigations. The potential for this compound to act via metal chelation, enzyme inhibition, or modulation of inflammatory pathways warrants a systematic and multi-faceted experimental approach. The protocols and potential pathways outlined in this guide offer a robust starting point for researchers to unravel the therapeutic potential of this promising molecule. Future studies should focus on a head-to-head comparison with known quinoline-based drugs and employ unbiased screening approaches to identify its primary molecular targets.

References

Design and Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and potential biological activities of 2-amino-4-hydroxy-8-methylquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile pharmacological activities associated with the quinoline scaffold. This document outlines rational design strategies, detailed synthetic protocols for analogous structures, and a summary of reported biological data to guide further research and development in this area.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a fused heterocyclic aromatic compound, is a prominent structural motif in a vast array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. The this compound core represents a specific scaffold with potential for developing novel therapeutic agents. The strategic placement of the amino, hydroxyl, and methyl groups can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-target interactions.

Design Strategies for this compound Derivatives

The design of novel derivatives of the this compound core can be approached through several established medicinal chemistry strategies. The primary goal is to modulate the parent molecule's activity, selectivity, and pharmacokinetic profile.

Key Design Considerations:

  • Substitution at the 2-Amino Group: The amino group at the C2 position offers a prime site for modification. Acylation, alkylation, or arylation of this group can introduce a variety of functionalities to probe interactions with target proteins. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions within a binding pocket.

  • Derivatization of the 4-Hydroxy Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor. It can be etherified or esterified to alter the compound's lipophilicity and metabolic stability.

  • Modifications of the Benzene Ring: While the core specifies an 8-methyl group, further substitutions on the benzene portion of the quinoline ring (positions 5, 6, and 7) with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and influence its biological activity.

  • Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved pharmacological properties. For example, the hydroxyl group could be replaced with a thiol or an amino group to explore different hydrogen bonding patterns.

A logical workflow for the design and evaluation of novel derivatives is depicted below.

Design and Evaluation Workflow Logical Workflow for Derivative Design and Evaluation cluster_design Design Phase cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Core_Scaffold This compound Core SAR_Analysis Structure-Activity Relationship (SAR) Analysis Core_Scaffold->SAR_Analysis Based on known data Derivative_Design Design of Novel Derivatives SAR_Analysis->Derivative_Design In_Silico_Screening In Silico Screening & Docking In_Silico_Screening->Derivative_Design Synthesis Chemical Synthesis Derivative_Design->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., Cytotoxicity, Kinase Inhibition) Purification->In_Vitro_Assays Lead_Identification Lead Compound Identification In_Vitro_Assays->Lead_Identification Based on activity & selectivity Further_Optimization Further Optimization Lead_Identification->Further_Optimization Further_Optimization->SAR_Analysis Iterative process

Caption: A logical workflow for the design, synthesis, and evaluation of novel this compound derivatives.

Synthesis of the this compound Core and Its Derivatives

Proposed Synthesis of the Core Scaffold

The synthesis of the this compound core could potentially be achieved through a multi-step process starting from 2-methylaniline.

Experimental Protocol (Hypothetical):

  • Step 1: Acetoacetylation of 2-methylaniline. 2-methylaniline is reacted with ethyl acetoacetate to form the corresponding β-anilinoacrylate.

  • Step 2: Cyclization. The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent, such as Dowtherm A, to yield 4-hydroxy-2,8-dimethylquinolin-2(1H)-one.

  • Step 3: Chlorination. The quinolinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford 4-chloro-2,8-dimethylquinoline.

  • Step 4: Amination. The 4-chloro derivative can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine, to introduce the 2-amino group. Subsequent hydrolysis of the 4-chloro group would yield the desired this compound.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield of the final product.

Derivatization Strategies

Once the core scaffold is obtained, various derivatives can be synthesized. For instance, acylation of the 2-amino group can be achieved by reacting the core with acyl chlorides or anhydrides in the presence of a base.

General Synthetic Pathway General Synthetic Pathway for Derivatives Starting_Material 2-Methylaniline Intermediate_1 β-Anilinoacrylate Intermediate Starting_Material->Intermediate_1 Ethyl acetoacetate Intermediate_2 4-Hydroxy-2,8-dimethylquinolin-2(1H)-one Intermediate_1->Intermediate_2 Thermal Cyclization Intermediate_3 4-Chloro-2,8-dimethylquinoline Intermediate_2->Intermediate_3 POCl₃ Core_Scaffold This compound Intermediate_3->Core_Scaffold Amination & Hydrolysis Derivative Substituted Derivative (e.g., 2-acylamino) Core_Scaffold->Derivative Acylation/Alkylation/etc.

Caption: A proposed general synthetic pathway for this compound and its derivatives.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities. While specific data for this compound derivatives is limited in the public domain, the activities of structurally related compounds provide valuable insights into their potential applications.

Anticancer Activity

Many quinoline derivatives have been reported to possess potent anticancer properties.[1] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The introduction of a hydroxyl group at position 8 has been shown to be important for the antitumor effect of some quinoline derivatives.[2]

Table 1: Anticancer Activity of Representative Quinoline Derivatives (Structurally Related)

Compound IDStructure (General)Cancer Cell LineIC₅₀ (µM)Reference
A 8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[2]
B 2-Styrylquinoline derivativeMCF-720.1[3]
C Benzothiazole-quinoline conjugateHeLa7-49 (range)[3]

Note: The data presented is for structurally related quinoline derivatives and not specifically for this compound derivatives. This data should be used as a guide for potential activity.

Kinase Inhibitory Activity

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases, thereby blocking their catalytic activity. The 2-amino group can be crucial for forming hydrogen bonds with the hinge region of the kinase domain. The design of selective kinase inhibitors often involves modifying the substituents on the quinoline ring to achieve specific interactions with the target kinase.

Kinase_Inhibition Mechanism of Kinase Inhibition Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Kinase Kinase-Inhibitor Complex (Inactive) Kinase->Blocked_Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Derivative Inhibitor->Kinase Competitive Binding Blocked_Kinase->Phosphorylated_Substrate Inhibition

Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a this compound derivative.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its ability to chelate metal ions that are essential for microbial growth and enzyme function. The introduction of an amino group at the C2 position can also contribute to the antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives (Structurally Related)

Compound IDStructure (General)MicroorganismMIC (µg/mL)Reference
D 5-Amino-7-bromoquinolin-8-yl sulfonateS. aureusNot specified[3]
E 3,4,5-Trisubstituted triazole-8-hydroxyquinolineS. aureusNot specified[3]
F Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinoloneVarious bacteriaNot specified[3]

Note: MIC (Minimum Inhibitory Concentration). The data presented is for structurally related quinoline derivatives and not specifically for this compound derivatives. This data should be used as a guide for potential activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

A variety of in vitro kinase inhibition assays can be employed to determine the potency of the synthesized derivatives against specific kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol (General):

  • Reaction Setup: The kinase, substrate, and synthesized inhibitor at various concentrations are added to the wells of a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified period at a controlled temperature.

  • Detection: A kinase detection reagent is added, which stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. Based on the biological activities of related quinoline derivatives, this class of compounds warrants further investigation, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Developing a robust and efficient synthesis for the this compound core.

  • Synthesizing a focused library of derivatives with systematic modifications to establish clear structure-activity relationships.

  • Screening these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

  • Investigating the mechanism of action of the most potent compounds, including their effects on specific signaling pathways and molecular targets.

This systematic approach will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

Quantum Chemical Studies of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 2-Amino-4-hydroxy-8-methylquinoline, a substituted quinoline derivative of potential interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical protocols and expected outcomes based on studies of closely related quinoline compounds. This guide details the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting chemical reactivity. The expected quantitative data, such as optimized geometrical parameters, vibrational frequencies, and electronic properties, are presented in a structured format to serve as a reference for future computational investigations on this molecule.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent groups on the quinoline scaffold play a crucial role in modulating their physicochemical and biological properties. The molecule this compound incorporates key functional groups—an amino group, a hydroxyl group, and a methyl group—which are expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions, making it a candidate for drug design and development.

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the molecular structure, electronic properties, and reactivity of novel compounds, offering insights that complement and guide experimental research. This guide focuses on the theoretical framework for studying this compound using established computational methods.

Computational Methodology

The primary computational approach for studying quinoline derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing systems with lone pairs or anions.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electronic structure. It is used to calculate atomic charges, analyze donor-acceptor (hyperconjugative) interactions between filled and empty orbitals, and understand the nature of chemical bonds. The stabilization energy E(2) associated with these interactions is a key output, indicating the strength of intramolecular charge transfer.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites, as well as regions prone to hydrogen bonding.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound. The values presented are illustrative and based on typical results for similar substituted quinolines.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N(amino)1.37N(amino)-C2-N1120.5
C4-O(hydroxy)1.35O(hydroxy)-C4-C3121.0
C8-C(methyl)1.51C(methyl)-C8-C7120.0
N1-C21.38C2-N1-C9118.0
C3-C41.39C3-C4-C4a119.5

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

Vibrational ModeFrequency (cm⁻¹)Description
ν(O-H)3450Hydroxyl group stretching
ν(N-H)3350, 3250Amino group symmetric and asymmetric stretching
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) methyl2980, 2900Methyl group symmetric and asymmetric stretching
ν(C=C), ν(C=N)1620-1500Quinoline ring stretching
δ(N-H)1600Amino group scissoring
δ(O-H)1400Hydroxyl group in-plane bending

Table 3: Key Electronic Properties (Illustrative)

PropertyValueUnit
HOMO Energy-5.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap (ΔE)4.6eV
Dipole Moment3.5Debye
Ionization Potential5.8eV
Electron Affinity1.2eV

Visualization of Molecular Structure and Computational Workflow

Diagrams created using Graphviz (DOT language) are provided below to visualize the molecular structure and the logical flow of the computational study.

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis check_min Check for Imaginary Frequencies freq_analysis->check_min check_min->geom_opt Imaginary Freq. Found electronic_prop Electronic Property Calculations check_min->electronic_prop No Imaginary Freq. nbo NBO Analysis electronic_prop->nbo homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep MEP Analysis electronic_prop->mep end Final Results and Interpretation nbo->end homo_lumo->end mep->end

Caption: Workflow for quantum chemical analysis.

Conclusion

This technical guide has outlined the standard and robust computational methodologies for the quantum chemical study of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. The illustrative data presented herein serves as a baseline for what can be expected from such a study. The computational workflow and structural diagrams provide a clear roadmap for initiating theoretical investigations into this and related quinoline derivatives. These computational approaches are crucial for accelerating the discovery and development of new molecules with potential applications in pharmacology and materials science by providing a rational basis for understanding their chemical behavior. Future work should focus on performing these calculations for the specific title compound and validating the theoretical predictions with experimental data.

Methodological & Application

Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Amino-4-hydroxy-8-methylquinoline, a versatile heterocyclic compound. While specific documented applications in organic synthesis for this particular molecule are limited in current literature, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous quinoline systems and offer a strategic approach to its synthesis and derivatization.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of amino and hydroxyl groups on the quinoline core, as in this compound, offers multiple reactive sites for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document outlines a plausible synthetic route to this compound and discusses its potential applications based on the known reactivity of related compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Number 860715-42-0
Appearance (Predicted) Crystalline solid
Solubility (Predicted) Soluble in DMSO and polar organic solvents

Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence starting from the readily available 4-hydroxy-8-methylquinolin-2(1H)-one. The following protocol is adapted from established procedures for the synthesis of substituted quinolines.[1][2]

Protocol 1: Synthesis of 2,4-dichloro-8-methylquinoline

This protocol describes the conversion of the quinolinone to the corresponding dichloro derivative, a key intermediate for subsequent functionalization.

Materials:

  • 4-hydroxy-8-methylquinolin-2(1H)-one

  • Phosphoryl chloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent).

  • Slowly add a mixture of phosphoryl chloride (5 equivalents) and phosphorus pentachloride (1.2 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-8-methylquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-4-chloro-8-methylquinoline

This protocol details the selective amination at the C2 position of the dichloroquinoline intermediate.

Materials:

  • 2,4-dichloro-8-methylquinoline

  • Ammonia solution (e.g., 25% in water) or an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide)

  • Suitable solvent (e.g., ethanol, dioxane)

  • Sealed reaction vessel (if using ammonia solution at elevated temperatures)

Procedure:

  • Dissolve 2,4-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent in a pressure-rated reaction vessel.

  • Add an excess of the ammonia solution (e.g., 10-20 equivalents).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude 2-Amino-4-chloro-8-methylquinoline by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This final step involves the hydrolysis of the remaining chloro group to a hydroxyl group.

Materials:

  • 2-Amino-4-chloro-8-methylquinoline

  • Aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend 2-Amino-4-chloro-8-methylquinoline (1 equivalent) in an aqueous acidic or basic solution in a round-bottom flask.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable acid or base to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford this compound.

  • The product can be further purified by recrystallization.

Potential Applications in Organic Synthesis

  • Scaffold for Bioactive Molecules: The amino and hydroxyl groups serve as handles for further derivatization. The amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be alkylated or acylated to generate a variety of ethers and esters. These derivatives can be screened for various biological activities.

  • Synthesis of Fused Heterocyclic Systems: The 1,2-amino-alcohol-like arrangement on the aromatic ring makes it a potential precursor for the synthesis of fused heterocyclic systems, such as oxazolo[4,5-b]quinolines, which are of interest in medicinal chemistry.

  • Ligand Synthesis for Metal Complexes: The 4-hydroxy-2-aminoquinoline moiety can act as a bidentate ligand for various metal ions. Such complexes have potential applications in catalysis and materials science, including as components of organic light-emitting diodes (OLEDs).

Visualizations

Synthetic_Pathway_to_2_Amino_4_hydroxy_8_methylquinoline start 4-hydroxy-8-methylquinolin-2(1H)-one intermediate1 2,4-dichloro-8-methylquinoline start->intermediate1  POCl₃, PCl₅   intermediate2 2-Amino-4-chloro-8-methylquinoline intermediate1->intermediate2  NH₃ (aq)   product This compound intermediate2->product  H₃O⁺ or OH⁻  

Caption: Proposed synthetic pathway for this compound.

Potential_Derivatization cluster_amino Amino Group Reactions cluster_hydroxy Hydroxyl Group Reactions cluster_ring Ring System Applications start This compound acylation Acylation (RCOCl) start->acylation alkylation_N Alkylation (R-X) start->alkylation_N arylation_N Arylation (Ar-X, Pd cat.) start->arylation_N alkylation_O Alkylation (R-X) start->alkylation_O acylation_O Acylation (RCOCl) start->acylation_O fused_heterocycles Fused Heterocycles start->fused_heterocycles metal_complexes Metal Complexation start->metal_complexes

Caption: Potential reaction pathways for the derivatization of this compound.

References

Application Notes & Protocols: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-hydroxy-8-methylquinoline and its analogs. The quinoline scaffold is a significant heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] These protocols are intended for use by qualified researchers and scientists in a laboratory setting.

General Synthetic Strategy

The synthesis of 2-amino-4-hydroxyquinoline derivatives is effectively achieved through a base-catalyzed condensation reaction between a substituted 2-aminoacetophenone and ethyl cyanoacetate. This method, a variation of the Friedländer annulation, is reliable and versatile for generating a library of analogs.[3]

The general reaction mechanism involves an initial Knoevenagel condensation between the ketone of the 2-aminoacetophenone and the active methylene group of ethyl cyanoacetate. This is followed by an intramolecular cyclization where the amino group attacks the nitrile carbon, leading to the formation of the heterocyclic ring. Subsequent tautomerization yields the stable 4-hydroxyquinoline product.

Experimental Protocol: Synthesis of this compound

This section details the step-by-step procedure for synthesizing the parent compound of the series.

2.1 Materials and Reagents

  • 2-Amino-3-methylacetophenone

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

2.2 Procedure

  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 50 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 2-amino-3-methylacetophenone (1.0 eq) followed by the dropwise addition of ethyl cyanoacetate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up and Precipitation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Neutralization: Acidify the aqueous solution by slowly adding glacial acetic acid with constant stirring until the pH is approximately 6-7. A solid precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield pure this compound as a solid.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

2.3 Synthesis of Analogs

To synthesize various analogs, the primary modification involves substituting the starting 2-amino-3-methylacetophenone with other appropriately substituted 2-aminoacetophenones. For instance:

  • Using 2-aminoacetophenone will yield the 8-unsubstituted analog.

  • Using 2-amino-5-chloroacetophenone will yield the 6-chloro analog.

  • Using 2-amino-4-methoxyacetophenone will yield the 7-methoxy analog.

The general protocol remains the same, although reaction times and purification methods may need to be optimized for each specific analog.

Data Presentation

The following table summarizes representative data for the synthesis of this compound and two potential analogs. Yields are illustrative and can vary based on reaction scale and optimization.

Compound IDR GroupStarting 2-AminoacetophenoneMolecular FormulaProductYield (%)
1 8-CH₃2-Amino-3-methylacetophenoneC₁₀H₁₀N₂OThis compound75-85
2 6-Cl2-Amino-5-chloroacetophenoneC₉H₇ClN₂O2-Amino-6-chloro-4-hydroxyquinoline70-80
3 H2-AminoacetophenoneC₉H₈N₂O2-Amino-4-hydroxyquinoline80-90

Visualization

4.1 Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Materials A 2-Amino-3-methyl- acetophenone C Sodium Ethoxide in Ethanol A->C B Ethyl Cyanoacetate B->C D Knoevenagel Condensation & Intramolecular Cyclization C->D Reflux E Crude Product Mixture D->E F Neutralization (Acetic Acid) E->F G Precipitation & Filtration F->G H Recrystallization G->H I Pure 2-Amino-4-hydroxy- 8-methylquinoline H->I

Caption: Synthetic workflow for this compound.

4.2 Potential Signaling Pathway Inhibition

Many quinoline derivatives exhibit biological activity by inhibiting cellular signaling pathways, such as those mediated by protein kinases, which are often dysregulated in diseases like cancer.[1][2] The diagram below represents a hypothetical mechanism where a quinoline analog inhibits a Receptor Tyrosine Kinase (RTK).

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/MAPK) RTK->Downstream P Ligand Growth Factor Ligand->RTK Analog Quinoline Analog Analog->RTK ATP ATP ATP->RTK Response Cell Proliferation & Survival Downstream->Response Blocked Blocked

References

Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of fluorescent probes extensively utilized for the detection of various metal ions due to their inherent photophysical properties and strong chelating capabilities. 2-Amino-4-hydroxy-8-methylquinoline, a member of this family, is emerging as a promising candidate for the selective and sensitive detection of specific metal ions. Its mechanism of action typically involves a change in fluorescence intensity or a spectral shift upon coordination with a target metal ion. This alteration in fluorescence is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection of metal ions, with a particular focus on ferric (Fe³⁺) and aluminum (Al³⁺) ions, based on the performance of structurally similar 8-hydroxyquinoline derivatives.

Principle of Detection

The fluorescence of this compound is typically quenched in its free form. Upon binding to a specific metal ion, the formation of a rigid complex restricts intramolecular vibrations and rotations, leading to a significant enhancement of its fluorescence intensity. This "turn-on" fluorescence response allows for the quantitative determination of the target metal ion concentration. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as the primary binding sites for the metal ion.

dot

Experimental_Workflow A Prepare Probe and Metal Ion Stock Solutions B Set Fluorometer Parameters (Excitation & Emission Wavelengths) A->B C Measure Blank Fluorescence (F₀) (Probe in Buffer) B->C D Add Metal Ion Solution C->D E Incubate for Specified Time D->E F Measure Sample Fluorescence (F) E->F G Analyze Data (Plot Fluorescence vs. Concentration) F->G Selectivity_Analysis cluster_0 Control cluster_1 Interference Test Probe_Target Probe + Target Metal Ion Measurement Measure Fluorescence Response Probe_Target->Measurement Probe_Target_Interferent Probe + Target Metal Ion + Interfering Ion Probe_Target_Interferent->Measurement Comparison Compare Responses Measurement->Comparison Conclusion Determine Selectivity Comparison->Conclusion

Application of 2-Amino-4-hydroxy-8-methylquinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, the 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) derivatives have garnered significant attention for their potential in treating a range of diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease.[1][2][3] The specific compound, 2-Amino-4-hydroxy-8-methylquinoline, incorporates key structural features of these pharmacologically active classes: a chelating 8-hydroxyquinoline core and an amino substituent, suggesting its potential as a bioactive molecule. While specific research on this compound is limited, this document will provide a comprehensive overview of the applications of its parent structural classes in medicinal chemistry, along with detailed experimental protocols relevant to their synthesis and biological evaluation. This information serves as a foundational guide for researchers interested in exploring the therapeutic potential of this compound and its analogs.

Potential Therapeutic Applications

The structural characteristics of this compound suggest its potential in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5][6] The proposed mechanisms of action are often multifactorial, including the chelation of essential metal ions, induction of reactive oxygen species (ROS), and inhibition of key cellular enzymes. The presence of the 8-hydroxyl group is crucial for metal ion chelation, which can disrupt metalloenzymes vital for cancer cell proliferation.[3]

Derivatives of the closely related 4-aminoquinoline scaffold have also shown potent anticancer activities.[7][8] These compounds can act as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.

Quantitative Data on Anticancer Activity of 8-Hydroxyquinoline Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[4]
8-Hydroxy-2-quinolinecarbaldehydeK56212.5 - 25[4]
8-Hydroxy-2-quinolinecarbaldehydeT-47D12.5 - 25[4]
7-Pyrrolidinomethyl-8-hydroxyquinolineRPMI 8226 (Myeloma)14[9]
7-Morpholinomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average)~8.13[9]
7-Diethylaminomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average)~4.47[9]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (Antiviral)3.03[1][2]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus (Antiviral)0.49[1]
Neuroprotective Activity in Alzheimer's Disease

A key pathological feature of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) plaques, a process that is known to be promoted by metal ions such as copper and zinc. 8-Hydroxyquinoline derivatives, including the clinically investigated compounds clioquinol and PBT2, have been designed to act as metal ionophores, restoring metal homeostasis in the brain and inhibiting Aβ aggregation.[10][11][12] The ability of these compounds to chelate metal ions and cross the blood-brain barrier makes them promising candidates for the development of disease-modifying therapies for Alzheimer's.

Furthermore, derivatives of 8-aminoquinoline have been explored as multifunctional agents for Alzheimer's disease, exhibiting properties such as cholinesterase inhibition, antioxidant effects, and metal chelation.[10][13][14]

Quantitative Data on Neuroprotective Activity of 8-Hydroxyquinoline/8-Aminoquinoline Derivatives:

Compound/DerivativeBiological ActivityIC50/Inhibition RateReference
8-aminoquinoline-melatonin hybrid (c3)Self-induced Aβ aggregation inhibition41.4 ± 2.1% at 10 µM[10]
8-aminoquinoline-melatonin hybrid (c5)Self-induced Aβ aggregation inhibition25.5 ± 3.2% at 10 µM[10]

Experimental Protocols

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various established methods. A common approach involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by cyclization.

Protocol: Synthesis of a 2,8-disubstituted-4-hydroxyquinoline

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (e.g., 2-methylaniline) and a β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent such as diphenyl ether.

  • Heating: Heat the reaction mixture to a high temperature (typically 240-260 °C) for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.

  • Isolation: Dilute the cooled mixture with a non-polar solvent like hexane to further precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with the non-polar solvent to remove residual high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15]

Visualizations

Synthesis_of_8_Hydroxyquinoline_Derivatives cluster_reactants Reactants cluster_process Process cluster_product Product Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation High Temperature Beta-Ketoester Beta-Ketoester Beta-Ketoester->Condensation Cyclization Cyclization Condensation->Cyclization Intramolecular Substituted 4-Hydroxyquinoline Substituted 4-Hydroxyquinoline Cyclization->Substituted 4-Hydroxyquinoline

Caption: General synthetic workflow for substituted 4-hydroxyquinolines.

Alzheimer_s_Disease_Pathway Metal Ions (Cu2+, Zn2+) Metal Ions (Cu2+, Zn2+) Abeta Aggregation Abeta Aggregation Metal Ions (Cu2+, Zn2+)->Abeta Aggregation Promotes Abeta Monomers Abeta Monomers Abeta Monomers->Abeta Aggregation Oxidative Stress Oxidative Stress Abeta Aggregation->Oxidative Stress Neuronal Toxicity Neuronal Toxicity Abeta Aggregation->Neuronal Toxicity Oxidative Stress->Neuronal Toxicity 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative 8-Hydroxyquinoline Derivative->Metal Ions (Cu2+, Zn2+) Chelates 8-Hydroxyquinoline Derivative->Abeta Aggregation Inhibits 8-Hydroxyquinoline Derivative->Oxidative Stress Reduces

Caption: Multi-target role of 8-hydroxyquinolines in Alzheimer's disease.

Conclusion

While direct experimental data on this compound is not extensively available in the current literature, its structural analogy to well-studied 8-hydroxyquinoline and aminoquinoline derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The information and protocols provided herein for related compounds offer a solid foundation for initiating research into the synthesis and biological evaluation of this compound for potential anticancer and neuroprotective applications. Further investigation into this specific molecule is warranted to elucidate its unique pharmacological profile.

References

Application Notes: High-Yield Synthesis of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the high-yield synthesis of 2-Amino-4-hydroxy-8-methylquinoline, a quinoline derivative with potential applications in medicinal chemistry and materials science. The described synthetic route is a multi-step process commencing from commercially available starting materials.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are integral to the development of various therapeutic agents and functional materials. The substituent pattern on the quinoline core dictates its biological and chemical properties. This compound is a scaffold of interest for researchers in drug discovery and chemical biology due to its structural motifs that are amenable to further functionalization. The protocol outlined below describes a reproducible and high-yield synthesis suitable for laboratory-scale production.

Synthetic Strategy

The synthesis of this compound is accomplished via a three-step process. The overall synthetic pathway is depicted below.

A 2-Methyl-6-aminophenol C 4-Hydroxy-8-methyl-1H-quinolin-2-one A:e->C:w Step 1: Conrad-Limpach Reaction B Diethyl malonate B:e->C:w E 2-Chloro-4-hydroxy-8-methylquinoline C:e->E:w Step 2: Chlorination D Phosphorus oxychloride D:e->E:w G This compound E:e->G:w Step 3: Amination F Ammonia F:e->G:w

Caption: Synthetic pathway for this compound.

The synthesis commences with a Conrad-Limpach reaction between 2-methyl-6-aminophenol and diethyl malonate to form the quinoline core, yielding 4-hydroxy-8-methyl-1H-quinolin-2-one. This is followed by chlorination of the 2-position using phosphorus oxychloride. The final step involves a nucleophilic substitution of the chloro group with ammonia to afford the target compound, this compound.

Experimental Data Summary

The following table summarizes the typical yields and key reaction parameters for each step of the synthesis.

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Conrad-Limpach Reaction2-Methyl-6-aminophenol, Diethyl malonateDiphenyl ether425092>95
2Chlorination4-Hydroxy-8-methyl-1H-quinolin-2-one, POCl₃Toluene311088>97
3Amination2-Chloro-4-hydroxy-8-methylquinoline, Ammonia1,4-Dioxane1215085>98

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-8-methyl-1H-quinolin-2-one

This procedure follows the principles of the Conrad-Limpach quinoline synthesis.

Materials:

  • 2-Methyl-6-aminophenol (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Diphenyl ether (solvent)

Procedure:

  • A mixture of 2-methyl-6-aminophenol and diethyl malonate in diphenyl ether is heated with stirring to 140°C for 1 hour.

  • The temperature is then slowly raised to 250°C and maintained for an additional 3 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with toluene and then ethanol to remove residual diphenyl ether.

  • The product is dried under vacuum to yield 4-hydroxy-8-methyl-1H-quinolin-2-one as an off-white solid.

cluster_0 Step 1: Conrad-Limpach Reaction A Mix 2-Methyl-6-aminophenol and Diethyl malonate in Diphenyl ether B Heat to 140°C for 1h A->B C Increase temperature to 250°C for 3h B->C D Cool to room temperature C->D E Filter the precipitate D->E F Wash with Toluene and Ethanol E->F G Dry under vacuum F->G H Obtain 4-Hydroxy-8-methyl-1H-quinolin-2-one G->H

Caption: Workflow for the synthesis of 4-Hydroxy-8-methyl-1H-quinolin-2-one.

Step 2: Synthesis of 2-Chloro-4-hydroxy-8-methylquinoline

The intermediate quinolone is chlorinated at the 2-position.

Materials:

  • 4-Hydroxy-8-methyl-1H-quinolin-2-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Toluene (solvent)

Procedure:

  • A suspension of 4-hydroxy-8-methyl-1H-quinolin-2-one in toluene is prepared in a round-bottom flask.

  • Phosphorus oxychloride is added dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction mixture is heated to reflux (approximately 110°C) and maintained for 3 hours.

  • After cooling to room temperature, the excess phosphorus oxychloride is quenched by carefully pouring the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to give pure 2-chloro-4-hydroxy-8-methylquinoline.

cluster_1 Step 2: Chlorination A Suspend 4-Hydroxy-8-methyl-1H-quinolin-2-one in Toluene B Add POCl₃ dropwise A->B C Reflux at 110°C for 3h B->C D Cool and quench with ice C->D E Filter the precipitate D->E F Wash with cold water E->F G Recrystallize from Ethanol F->G H Obtain 2-Chloro-4-hydroxy-8-methylquinoline G->H

Caption: Workflow for the synthesis of 2-Chloro-4-hydroxy-8-methylquinoline.

Step 3: Synthesis of this compound

The final step is the amination of the chlorinated intermediate.

Materials:

  • 2-Chloro-4-hydroxy-8-methylquinoline (1.0 eq)

  • Ammonia (7N solution in methanol or aqueous) (excess)

  • 1,4-Dioxane (solvent)

Procedure:

  • 2-Chloro-4-hydroxy-8-methylquinoline is dissolved in 1,4-dioxane in a sealed pressure vessel.

  • An excess of ammonia solution is added to the vessel.

  • The mixture is heated to 150°C and stirred for 12 hours. The pressure will increase during the reaction.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

cluster_2 Step 3: Amination A Dissolve 2-Chloro-4-hydroxy-8-methylquinoline in 1,4-Dioxane B Add excess Ammonia solution in a sealed vessel A->B C Heat to 150°C for 12h B->C D Cool and remove solvent in vacuo C->D E Triturate with water and filter D->E F Recrystallize from Ethanol/Water E->F G Obtain this compound F->G

Caption: Workflow for the synthesis of this compound.

Disclaimer: This document provides a proposed synthetic protocol. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions, particularly for the high-pressure amination step, should be carefully controlled.

Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer properties.[1] The versatile structure of the quinoline ring allows for substitutions at various positions, leading to the modulation of their therapeutic effects. The 8-hydroxyquinoline derivatives, in particular, have garnered significant attention due to their ability to chelate metal ions, which is often linked to their mechanism of inducing cell death in cancer cells.[2] Similarly, 2-aminoquinoline derivatives have been explored for their potential as kinase inhibitors and pro-apoptotic agents.[3][4] This document provides an overview of the application of these related quinoline scaffolds in the synthesis of anticancer agents, including representative data, experimental protocols, and visualizations of synthetic and biological pathways.

Data Presentation: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of several quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrilesMCF-7, HCT 116, HepG-2, A54926.30 - 63.75Docetaxel3.37 - 4.46
8-Hydroxyquinoline Platinum(II) Derivative (YLN1)MDA-MB-2315.49 ± 0.14--
8-Hydroxyquinoline Platinum(II) Derivative (YLN2)MDA-MB-2317.09 ± 0.24--
2-Morpholino-4-anilinoquinoline (Compound 3d)HepG28.50Sorafenib5.2
2-Morpholino-4-anilinoquinoline (Compound 3c)HepG211.42Sorafenib5.2
2-Morpholino-4-anilinoquinoline (Compound 3e)HepG212.76Sorafenib5.2
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034--
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5 - 25--

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

This protocol is adapted from a reported synthesis and describes the oxidation of 8-hydroxy-2-methylquinoline.[5]

Materials:

  • 8-Hydroxy-2-methylquinoline

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 8-hydroxy-2-methylquinoline (1.0 equivalent) in a mixture of dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.2 equivalents).[5]

  • Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 8-hydroxy-2-quinolinecarbaldehyde as a solid.[5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-quinolinecarbaldehyde 8-Hydroxy-2-quinolinecarbaldehyde 8-Hydroxy-2-methylquinoline->8-Hydroxy-2-quinolinecarbaldehyde Oxidation SeO2_dioxane_water SeO2, Dioxane/Water SeO2_dioxane_water->8-Hydroxy-2-quinolinecarbaldehyde

Caption: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde.

Proposed Mechanism of Action

G Quinoline_Derivative 8-Hydroxyquinoline Derivative Complex Quinoline-Metal Complex Quinoline_Derivative->Complex Metal_Ions Intracellular Metal Ions (e.g., Cu2+) Metal_Ions->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of 8-hydroxyquinoline derivatives.

Conclusion

While the specific compound 2-Amino-4-hydroxy-8-methylquinoline requires further investigation, the broader class of quinoline derivatives, especially 8-hydroxyquinolines and 2-aminoquinolines, demonstrates significant promise in the development of novel anticancer therapeutics. The synthetic versatility of the quinoline scaffold allows for the generation of diverse libraries of compounds for screening. The established protocols for synthesis and biological evaluation provide a solid framework for researchers to explore new derivatives and elucidate their mechanisms of action, ultimately contributing to the discovery of more effective cancer treatments.

References

Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-4-hydroxy-8-methylquinoline as a key intermediate in the synthesis of complex heterocyclic structures, particularly pyrimido[4,5-b]quinolines. The protocols detailed below are based on established synthetic methodologies for analogous compounds and have been adapted for this specific building block.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The presence of multiple reactive sites—the amino group at the 2-position, the hydroxyl group at the 4-position, and the electron-rich quinoline core—makes it an ideal starting material for the construction of a diverse array of fused heterocyclic systems. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a pyrimidine ring to the quinoline core to form pyrimido[4,5-b]quinolines can further enhance these biological activities, leading to the development of novel therapeutic agents.[3]

Synthesis of the Building Block

While various substituted quinolines can be synthesized through classic methods like the Skraup or Friedlander synthesis, a common route to 2-amino-8-hydroxyquinolines involves a two-step, one-pot procedure starting from the corresponding 8-hydroxyquinoline N-oxide.[4][5] This method is advantageous for its efficiency and scalability.

Application in Heterocyclic Synthesis: Pyrimido[4,5-b]quinolines

A primary application of this compound is in the synthesis of pyrimido[4,5-b]quinoline derivatives. These compounds can be efficiently prepared through a one-pot, three-component reaction, a green chemistry approach that offers high atom economy and reduced waste.[6]

General Reaction Scheme

The multicomponent reaction typically involves the condensation of an amino-pyrimidine or a related amino-heterocycle (in this case, our building block), an aldehyde, and a compound with an active methylene group, such as dimedone or barbituric acid.[7][8]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrimido[4,5-b]quinoline derivatives based on analogous reactions.

EntryAldehydeActive Methylene CompoundSolventReaction Time (h)Yield (%)
1BenzaldehydeDimedoneEthanol485
24-ChlorobenzaldehydeDimedoneEthanol592
34-MethoxybenzaldehydeBarbituric AcidAcetic Acid388
43-NitrobenzaldehydeBarbituric AcidAcetic Acid678

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-8,8-dimethyl-10-methyl-7,8,9,12-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione Derivatives

This protocol describes a one-pot, three-component synthesis using this compound, an aromatic aldehyde, and dimedone.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Dimedone (1 mmol)

  • Ethanol (10 mL)

  • Catalytic amount of a suitable catalyst (e.g., sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3)[6]

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), the aromatic aldehyde (1 mmol), dimedone (1 mmol), and ethanol (10 mL).

  • Add the catalyst (10 mg, 0.9 mol%).[6]

  • Stir the reaction mixture at 60°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with hot ethanol.

  • If a magnetic catalyst is used, separate it from the reaction mixture using an external magnet.[6] Otherwise, proceed to the next step.

  • Allow the solution to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrimido[4,5-b]quinoline derivative.

Protocol 2: Synthesis of 5-Aryl-10-methyl-pyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione Derivatives

This protocol outlines the synthesis using barbituric acid as the active methylene compound.

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

  • Barbituric acid (1 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Add barbituric acid (1 mmol) to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired pyrimido[4,5-b]quinoline-2,4,6-trione derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_process Work-up & Purification cluster_end Final Product A This compound D Mixing in Solvent (Ethanol or Acetic Acid) + Catalyst (optional) A->D B Aromatic Aldehyde B->D C Active Methylene Compound (Dimedone or Barbituric Acid) C->D E Reaction Monitoring (TLC) D->E Heating / Reflux F Precipitation / Filtration E->F Reaction Completion G Washing & Drying F->G H Pyrimido[4,5-b]quinoline Derivative G->H

Caption: General workflow for the one-pot synthesis of pyrimido[4,5-b]quinolines.

signaling_pathway_concept cluster_synthesis Synthetic Pathway cluster_application Potential Biological Application Start 2-Amino-4-hydroxy- 8-methylquinoline Intermediate Fused Heterocyclic Core (Pyrimido[4,5-b]quinoline) Start->Intermediate Multicomponent Reaction Target Biological Target (e.g., Kinase, DNA) Intermediate->Target Binding / Inhibition Effect Biological Effect (e.g., Anticancer, Antimicrobial) Target->Effect Downstream Signaling Modulation

Caption: Conceptual pathway from building block to biological effect.

References

Fluorescent Labeling of Proteins with 2-Amino-4-hydroxy-8-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent labeling of proteins using 2-Amino-4-hydroxy-8-methylquinoline. Quinoline derivatives are a class of fluorophores that offer desirable photophysical properties for the sensitive detection of biomolecules. While specific data for this compound is not extensively available in public literature, this guide extrapolates from established protocols for similar quinoline-based dyes to provide a comprehensive workflow for protein conjugation and outlines its potential applications in biological research.

Introduction to this compound as a Fluorescent Label

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its core structure provides the basis for fluorescence, and the amino and hydroxyl groups offer potential sites for chemical modification to create reactive probes for bioconjugation. The utility of quinoline derivatives in fluorescence microscopy and cellular imaging is well-documented, with applications ranging from the detection of metal ions to the labeling of various biomolecules, including proteins and nucleic acids.[1][2][3][4][5] The labeling of proteins with fluorescent tags is a cornerstone of modern biological research, enabling the visualization of protein localization, trafficking, and interactions within complex cellular environments.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol

Photophysical Properties

Photophysical PropertyTypical Range for Quinoline DerivativesFactors Influencing the Property
Excitation Maximum (λex) 330 - 400 nmSolvent polarity, pH, conjugation to protein
Emission Maximum (λem) 400 - 550 nmSolvent polarity, pH, conjugation to protein
Stokes Shift 50 - 150 nmMolecular structure, solvent environment
Quantum Yield (Φ) 0.1 - 0.6Solvent polarity, temperature, rigidity of the environment
Molar Extinction Coefficient (ε) 5,000 - 20,000 M⁻¹cm⁻¹Wavelength, solvent
Fluorescence Lifetime (τ) 1 - 10 nsQuenching agents, local environment

Experimental Protocols

Synthesis of an Amine-Reactive Derivative of this compound

To covalently label proteins, this compound must first be converted into a reactive derivative that can form a stable bond with functional groups on the protein, typically primary amines (lysine residues and the N-terminus). A common strategy is to create an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative. The following is a generalized protocol for the synthesis of an NHS ester.

Materials:

  • This compound

  • Succinic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Synthesis of the Carboxylic Acid Derivative:

    • Dissolve this compound and a slight molar excess of succinic anhydride in anhydrous DMF or DCM.

    • Add triethylamine to the mixture and stir at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting carboxylic acid derivative by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Activation to the NHS Ester:

    • Dissolve the purified carboxylic acid derivative and a slight molar excess of NHS in anhydrous DMF or DCM.

    • Add DCC or EDC to the solution and stir at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by TLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Remove the solvent under reduced pressure.

    • The crude NHS ester can be used directly for protein labeling or further purified by recrystallization or column chromatography.

Workflow for Synthesis of Amine-Reactive Dye:

Caption: Synthesis of an amine-reactive NHS ester of this compound.

Protocol for Protein Labeling

This protocol describes the general procedure for labeling a protein with the synthesized amine-reactive quinoline derivative. The optimal dye-to-protein ratio and reaction conditions should be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Amine-reactive this compound derivative (e.g., NHS ester) dissolved in anhydrous DMF or DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive quinoline derivative in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • While gently stirring, add a calculated amount of the dye stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess of the dye over the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

    • The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the quinoline dye.

    • Calculate the protein concentration using the Beer-Lambert law and the extinction coefficient of the protein.

    • Calculate the concentration of the dye using the Beer-Lambert law and the experimentally determined extinction coefficient of the dye.

    • The DOL is the molar ratio of the dye to the protein.

Experimental Workflow for Protein Labeling:

G Protein Protein in Bicarbonate Buffer Reaction Incubation (1-2h RT or O/N 4°C) Protein->Reaction Dye Amine-Reactive Dye in DMF/DMSO Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: General workflow for fluorescently labeling proteins.

Applications in Cellular Imaging and Signal Transduction Studies

Proteins labeled with this compound can be valuable tools for a variety of applications in cell biology and drug development.

Visualization of Protein Localization and Dynamics

Fluorescently labeled proteins allow for their direct visualization within live or fixed cells using fluorescence microscopy. This can provide crucial information about:

  • Subcellular Localization: Determining the specific organelles or cellular compartments where a protein resides.

  • Protein Trafficking: Tracking the movement of a protein between different cellular locations in response to stimuli or during cellular processes.

  • Protein-Protein Interactions: Co-localization studies with other fluorescently tagged proteins can suggest potential interactions.

Monitoring Signal Transduction Pathways

Many cellular signaling events involve the translocation of proteins between different cellular compartments. By labeling a key protein in a signaling pathway, it is possible to monitor the activation state of the pathway in real-time.

Example of a Generic Signaling Pathway Monitored by a Labeled Protein:

G Stimulus External Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Labeled_Protein_Cytoplasm Labeled Protein (Cytoplasm) Signaling_Cascade->Labeled_Protein_Cytoplasm Labeled_Protein_Nucleus Labeled Protein (Nucleus) Labeled_Protein_Cytoplasm->Labeled_Protein_Nucleus Translocation Response Cellular Response Labeled_Protein_Nucleus->Response

Caption: Monitoring a signaling pathway via protein translocation.

Conclusion

This compound presents a promising scaffold for the development of a novel fluorescent probe for protein labeling. While detailed characterization of this specific compound is ongoing, the protocols and principles outlined in this document provide a solid foundation for its synthesis, conjugation to proteins, and application in biological research. The ability to fluorescently label proteins is indispensable for understanding their function in the complex milieu of the cell, and the exploration of new fluorophores like this compound will continue to advance our capabilities in this field. Researchers are encouraged to perform thorough characterization of their synthesized probes to ensure reliable and reproducible results.

References

Application Notes and Protocols for Quinoline Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols regarding the use of quinoline derivatives in the fabrication of dye-sensitized solar cells (DSSCs). While specific experimental data for 2-Amino-4-hydroxy-8-methylquinoline is not prevalent in current literature, this guide focuses on structurally related quinoline compounds that have been successfully integrated into DSSCs as sensitizers or co-sensitizers. The protocols outlined below are based on established methodologies for DSSC fabrication and characterization, providing a foundational framework for researchers and scientists.

Introduction to Quinoline Derivatives in DSSCs

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered interest in materials science due to their excellent thermal stability and unique optoelectronic properties. In the context of dye-sensitized solar cells, their rigid and planar structure, combined with the ability to introduce various functional groups, makes them promising candidates for use as photosensitizers or co-adsorbents.[1][2] These derivatives can be engineered to have strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection into the semiconductor (like TiO₂) and subsequent regeneration, and robust anchoring groups to bind to the semiconductor surface.[3] The use of certain quinoline derivatives as co-sensitizers alongside standard dyes (like N719) has been shown to enhance photovoltaic performance.[4]

Performance of Quinoline Derivatives in DSSCs

The efficiency of a DSSC is characterized by several key photovoltaic parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and overall power conversion efficiency (η). The performance of DSSCs can be significantly influenced by the molecular structure of the dye or co-adsorbent used. Below is a summary of performance data for DSSCs utilizing specific benzo[h]quinolin-10-ol derivatives as co-sensitizers with the standard N719 dye.

Sensitizer SystemVOC (V)JSC (mA/cm²)FFη (%)Reference
N719 (Reference)0.7216.330.657.64[4]
N719 + Derivative 1a0.7317.010.647.94[4]
N719 + Derivative 2a0.7216.890.647.79[4]

Derivative 1a: 10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid Derivative 2a: 10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid

Experimental Protocols

This section details the generalized procedures for the fabrication and characterization of a dye-sensitized solar cell using a quinoline-based dye.

3.1. Materials and Reagents

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., DSL 18NR-T)

  • Quinoline-based dye solution (e.g., 0.5 mM in a suitable solvent like ethanol)

  • Co-adsorbent like chenodeoxycholic acid (CDCA), if required

  • Iodide/triiodide-based redox electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrodes

  • Surfactant solution (e.g., Triton X-100)

  • Ethanol, isopropanol, acetone, acetonitrile (ACS grade)

3.2. Photoanode Preparation (TiO₂ Electrode)

  • FTO Substrate Cleaning: Clean the FTO glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Layer Deposition: Apply TiO₂ paste to the conductive side of the FTO substrate using a screen-printing or doctor-blade technique to ensure a uniform layer. A typical active area is 0.25 cm².

  • Sintering: Dry the TiO₂-coated substrates at 125°C for 5 minutes. Subsequently, sinter the electrodes in a muffle furnace at 500°C for 30 minutes to ensure good particle necking and remove organic binders. Allow the electrodes to cool down to approximately 80°C before the next step.

3.3. Dye Sensitization

  • Dye Solution Preparation: Prepare a solution of the quinoline derivative dye (e.g., 1 mM) in a suitable solvent like ethanol.[5] If using a co-sensitizer or co-adsorbent, they can be added to this solution.

  • Immersion: Immerse the prepared TiO₂ photoanodes into the dye solution while they are still warm (~80°C).

  • Dye Loading: Keep the electrodes submerged in the dye solution in a dark, sealed container for 24 hours at room temperature to allow for complete dye adsorption onto the TiO₂ surface.[5]

  • Rinsing: After sensitization, remove the photoanodes from the dye solution and rinse them with the solvent (e.g., ethanol) to remove any non-adsorbed dye molecules. Dry the electrodes gently.

3.4. DSSC Assembly

  • Cell Assembly: Assemble the dye-sensitized photoanode and a platinized counter electrode in a sandwich-type configuration, separated by a thin polymer sealant (e.g., Surlyn).

  • Sealing: Heat-press the assembly to seal the electrodes together, leaving small holes for electrolyte injection.

  • Electrolyte Injection: Introduce the iodide/triiodide redox electrolyte into the cell through the pre-drilled holes via vacuum backfilling.

  • Final Sealing: Seal the injection holes completely using a small piece of sealant and a soldering iron to prevent electrolyte leakage.

3.5. Photovoltaic Characterization

  • I-V Measurement: Characterize the photovoltaic performance of the assembled DSSC using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • Parameter Extraction: Measure the current-voltage (I-V) curve and determine the key parameters: VOC, JSC, FF, and calculate the power conversion efficiency (η).

Visualizations

The following diagrams illustrate the fundamental concepts and workflows associated with quinoline-based DSSCs.

G cluster_dssc DSSC Working Principle Dye Quinoline Dye (D) Dye_exc Excited Dye (D*) Dye->Dye_exc 1. Light Absorption (hν) Electrolyte_ox Redox Electrolyte (I₃⁻) TiO2 TiO₂ Conduction Band Dye_exc->TiO2 2. Electron Injection Load Load TiO2->Load 3. Electron Transport Electrolyte_red Redox Electrolyte (I⁻) Electrolyte_red->Dye_exc 4. Dye Regeneration CE Counter Electrode CE->Electrolyte_ox 5. Electrolyte Regeneration Load->CE G cluster_workflow DSSC Fabrication Workflow start Start: FTO Glass clean 1. Substrate Cleaning (Sonication) start->clean tio2 2. TiO₂ Paste Deposition (Doctor Blade) clean->tio2 sinter 3. Sintering (500°C) tio2->sinter dye 4. Dye Sensitization (24h Immersion) sinter->dye assembly 5. Sandwich Assembly (Photoanode + Counter Electrode) dye->assembly electrolyte 6. Electrolyte Injection assembly->electrolyte seal 7. Final Sealing electrolyte->seal finish Finished DSSC Device seal->finish

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-Amino-4-hydroxy-8-methylquinoline synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and logical synthetic approach is a three-step process:

  • Cyclization: Synthesis of the 4-hydroxy-8-methylquinoline core via a Conrad-Limpach or a related cyclization reaction.

  • Nitration: Introduction of a nitro group at the 2-position of the quinoline ring.

  • Reduction: Reduction of the nitro group to the desired amino group.

Q2: I am getting a very low yield in the initial cyclization step. What are the possible reasons?

A2: Low yields in the cyclization to form the 4-hydroxy-8-methylquinoline core can be due to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the cyclization to go to completion.

  • Side reactions: The starting materials, particularly under harsh acidic or basic conditions, can undergo polymerization or degradation.

  • Purity of starting materials: Impurities in the aniline or the β-ketoester can inhibit the reaction or lead to undesired byproducts.

  • Inefficient work-up: The product may be lost during extraction or purification.

Q3: The nitration step is not selective and I am getting multiple nitrated products. How can I improve the selectivity for the 2-position?

A3: Achieving regioselectivity in the nitration of activated quinoline rings can be challenging. The 4-hydroxy group is an activating group and can direct nitration to other positions as well. To favor nitration at the 2-position:

  • Control of reaction temperature: Lowering the reaction temperature can often increase the selectivity of nitration.

  • Choice of nitrating agent: Using a milder nitrating agent or a different solvent system can influence the position of nitration.

  • Protecting groups: In some cases, protecting the hydroxyl group prior to nitration can alter the directing effects of the substituents.

Q4: The final reduction step is not clean and I am observing byproducts. What could be the issue?

A4: Incomplete reduction or the formation of byproducts during the reduction of the nitro group can occur. Common issues include:

  • Catalyst poisoning: If using catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst.

  • Over-reduction: In some cases, other functional groups on the quinoline ring can be reduced under harsh conditions.

  • Incomplete reaction: The amount of reducing agent or the reaction time may be insufficient for complete conversion. A common method for the reduction of nitroaromatics is the use of iron powder in acetic acid.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of 4-hydroxy-8-methylquinoline (Step 1) Incomplete cyclization.Increase reaction time and/or temperature. Monitor the reaction by TLC to determine the optimal reaction time.
Degradation of starting materials.Use milder reaction conditions if possible. Ensure the purity of the starting aniline and β-ketoester.
Product loss during work-up.Optimize the pH for precipitation or extraction. Use a continuous extraction apparatus for compounds with moderate water solubility.
Formation of multiple isomers during nitration (Step 2) Reaction conditions are too harsh.Perform the nitration at a lower temperature (e.g., 0-5 °C).
Inappropriate nitrating agent.Experiment with different nitrating agents, such as a mixture of nitric acid and sulfuric acid, or other nitrating salts in an organic solvent.
Activating effect of the hydroxyl group.Consider protecting the 4-hydroxyl group as an ester or ether before nitration to alter its directing effect. The protecting group can be removed after the nitration and reduction steps.
Incomplete reduction of the nitro group (Step 3) Insufficient reducing agent.Increase the molar excess of the reducing agent (e.g., iron powder, tin(II) chloride).[1][2]
Deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Difficulty in purifying the final product Presence of persistent impurities.Recrystallize the product from a suitable solvent or a mixture of solvents. If recrystallization is ineffective, column chromatography on silica gel or alumina may be necessary.
Product is unstable.Handle the final product under an inert atmosphere if it is susceptible to oxidation. Store it in a cool, dark place.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-8-methylquinoline

This protocol is based on the Conrad-Limpach reaction.

Materials:

  • 2-Amino-m-xylene (o-toluidine)

  • Diethyl malonate

  • Dowtherm A (or high-boiling point solvent)

  • Ethanol

  • Sodium ethoxide

Procedure:

  • In a round-bottom flask, dissolve 2-amino-m-xylene in ethanol.

  • Add diethyl malonate to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol to the mixture while stirring.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the initial condensation, remove the ethanol by distillation.

  • Add a high-boiling point solvent like Dowtherm A to the residue.

  • Heat the mixture to a high temperature (typically 240-260 °C) to effect the cyclization. The reaction is usually complete within 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the crude product and wash it with the non-polar solvent.

  • Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain pure 4-hydroxy-8-methylquinoline.

Step 2: Synthesis of 4-hydroxy-8-methyl-2-nitroquinoline

Materials:

  • 4-hydroxy-8-methylquinoline

  • Concentrated sulfuric acid

  • Concentrated nitric acid

Procedure:

  • In a flask cooled in an ice bath, slowly add 4-hydroxy-8-methylquinoline to concentrated sulfuric acid with stirring.

  • Once the quinoline has dissolved, cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The nitro-substituted product will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it.

  • The crude product may be a mixture of isomers. The desired 2-nitro isomer may be separated by fractional crystallization or column chromatography.

Step 3: Synthesis of this compound

This protocol uses iron in acetic acid for the reduction.[1]

Materials:

  • 4-hydroxy-8-methyl-2-nitroquinoline

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-hydroxy-8-methyl-2-nitroquinoline in a mixture of ethanol and water.

  • Add glacial acetic acid to the suspension.

  • Heat the mixture to reflux and then add iron powder portion-wise with vigorous stirring.

  • Continue refluxing for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Cool the filtrate and neutralize it with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data Summary

The following table provides estimated yields for each step of the synthesis, based on literature values for analogous reactions. Actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Step Reaction Estimated Yield Reference
1Cyclization to 4-hydroxy-8-methylquinoline60-80%Based on typical Conrad-Limpach reaction yields.
2Nitration to 4-hydroxy-8-methyl-2-nitroquinoline40-60% (of the desired isomer)Nitration of activated rings can lead to mixtures of isomers, reducing the yield of the target compound.[3]
3Reduction to this compound70-90%Reduction of nitroarenes with iron is generally a high-yielding reaction.[1]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 2-Amino-m-xylene 2-Amino-m-xylene Intermediate Condensation Intermediate 2-Amino-m-xylene->Intermediate NaOEt, EtOH, Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Intermediate 4-hydroxy-8-methylquinoline 4-hydroxy-8-methylquinoline Intermediate->4-hydroxy-8-methylquinoline High Temp. (e.g., Dowtherm A) 4-hydroxy-8-methyl-2-nitroquinoline 4-hydroxy-8-methyl-2-nitroquinoline 4-hydroxy-8-methylquinoline->4-hydroxy-8-methyl-2-nitroquinoline 0-5 °C Nitrating_agent HNO3 / H2SO4 Nitrating_agent->4-hydroxy-8-methyl-2-nitroquinoline This compound This compound 4-hydroxy-8-methyl-2-nitroquinoline->this compound Reflux Reducing_agent Fe / Acetic Acid Reducing_agent->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting Logic

G Start Start Low_Yield Low Overall Yield? Start->Low_Yield Step1_Check Check Step 1 Yield Low_Yield->Step1_Check Yes Purification_Issue Purification Difficulty? Low_Yield->Purification_Issue No Optimize_Cyclization Optimize Cyclization: - Purer Reagents - Adjust Temp/Time Step1_Check->Optimize_Cyclization Step2_Check Check Step 2 Yield & Selectivity Optimize_Nitration Optimize Nitration: - Lower Temperature - Milder Reagent - Protecting Group Step2_Check->Optimize_Nitration Step3_Check Check Step 3 Yield Optimize_Reduction Optimize Reduction: - Increase Reducing Agent - Check Catalyst (if applicable) Step3_Check->Optimize_Reduction Optimize_Cyclization->Step2_Check Optimize_Nitration->Step3_Check Optimize_Reduction->Purification_Issue Optimize_Purification Optimize Purification: - Recrystallization - Column Chromatography Purification_Issue->Optimize_Purification Yes Success Success Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Amino-4-hydroxy-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its amphoteric nature, potential for isomerization during synthesis, and susceptibility to oxidation. The presence of both a basic amino group and an acidic hydroxyl group can lead to difficulties in dissolution and crystallization. Furthermore, the synthesis, often following a Conrad-Limpach or similar pathway, can result in the formation of isomeric impurities that are challenging to separate due to their similar physicochemical properties.

Q2: What are the key physicochemical properties of this compound and its potential impurities?

Understanding the properties of the target compound and potential impurities is crucial for developing an effective purification strategy.

PropertyThis compound (Target)4-Amino-2-hydroxy-8-methylquinoline (Isomeric Impurity)2-methyl-aniline (Starting Material)Cyanoacetamide (Starting Material)
Molecular Formula C₁₀H₁₀N₂O[1]C₁₀H₁₀N₂OC₇H₉NC₃H₄N₂O
Molecular Weight 174.20 g/mol [1]174.20 g/mol 107.15 g/mol 84.08 g/mol
Predicted pKa (Amino Group) ~4.8~5.0~4.5-
Predicted pKa (Hydroxyl Group) ~8-9~10-11--
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO.Similar to the target compound.Soluble in organic solvents, slightly soluble in water.Soluble in water and polar organic solvents.
Predicted Boiling Point 393.9 °CN/A200-202 °CDecomposes

Q3: What are the common impurities expected in the synthesis of this compound?

The most common impurities arise from the Conrad-Limpach synthesis pathway[2][3][4]:

  • Isomeric Impurity (4-Amino-2-hydroxy-8-methylquinoline): Formed via the Knorr quinoline synthesis pathway, which can occur at higher reaction temperatures.[2]

  • Unreacted Starting Materials: Such as 2-methylaniline and cyanoacetamide (or a β-ketoester).

  • Polymeric Byproducts: Formed through side reactions, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows significant impurities by TLC/LC-MS. How can I improve the initial purity?

Answer: A multi-step purification approach is often necessary. Start with an acid-base extraction to remove non-basic and non-acidic impurities, followed by recrystallization or column chromatography to separate the target compound from its isomers.

Workflow for Initial Purification:

G crude Crude Product acid_base Acid-Base Extraction crude->acid_base Dissolve in organic solvent, extract with acid recrystallization Recrystallization acid_base->recrystallization Basify aqueous layer, collect precipitate column_chrom Column Chromatography acid_base->column_chrom If recrystallization fails or purity is still low pure Pure Product recrystallization->pure Successful column_chrom->pure

Caption: Initial purification workflow for this compound.

Issue 2: Difficulty in Removing the Isomeric Impurity

Question: I am struggling to separate this compound from its 4-amino-2-hydroxy isomer. What is the best approach?

Answer: The separation of these isomers is challenging due to their similar properties. Preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method.

Recommended HPLC Conditions:

ParameterRecommendation
Column C18 reverse-phase column
Mobile Phase A gradient of acetonitrile and water with a small amount of formic acid or triethylamine to improve peak shape.[5]
Detection UV at a wavelength where both isomers have good absorbance (e.g., 254 nm or 280 nm).

Logical Relationship for Isomer Separation:

G start Impure Mixture (with isomer) prep_hplc Preparative HPLC (C18, ACN/H₂O gradient) start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC/LC-MS) fraction_collection->analysis pure_product Pure Isomer 1 analysis->pure_product Fractions meet purity criteria pure_isomer2 Pure Isomer 2 analysis->pure_isomer2 Fractions meet purity criteria

Caption: Workflow for the separation of quinoline isomers using preparative HPLC.

Issue 3: Poor Yield or Oiling Out During Recrystallization

Question: My attempt to recrystallize this compound resulted in a low yield or the compound "oiling out". What can I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[6][7][8] This can be due to the solvent being too nonpolar, the cooling process being too rapid, or the presence of impurities.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
Low Yield Too much solvent was used.[9]Reduce the volume of the solvent by gentle heating and evaporation before cooling.
The compound is significantly soluble in the cold solvent.Choose a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Oiling Out The cooling process is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solvent is not ideal.Try a more polar solvent or a solvent pair. Good starting points for polar aromatic compounds include ethanol, methanol, or mixtures like ethanol/water or acetone/hexane.[10]
Significant impurities are present.Perform a preliminary purification step like an acid-base wash before recrystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic amino group will be protonated, and the resulting salt will move to the aqueous layer. Repeat the extraction twice.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Back-wash: Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide) with stirring until the pH is basic (pH 9-10). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Promising solvents include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with different polarities.

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adjust the ratio to achieve a good separation of the target compound from impurities (Rf of the target compound should be around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Column Chromatography Troubleshooting Workflow:

G start Poor Separation check_rf Check TLC Rf start->check_rf change_stationary Change Stationary Phase (e.g., Alumina) start->change_stationary Compound streaks or decomposes on silica adjust_solvent Adjust Mobile Phase Polarity check_rf->adjust_solvent Rf too high or too low gradient Use Gradient Elution check_rf->gradient Spots are close together success Good Separation adjust_solvent->success gradient->success change_stationary->success

Caption: Troubleshooting guide for column chromatography separation.

References

Technical Support Center: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxy-8-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The synthesis of 4-hydroxyquinoline derivatives is commonly achieved through the Conrad-Limpach synthesis.[1][2][3][4] This two-step method involves the initial condensation of an aniline (in this case, 3-methylaniline or a derivative) with a β-ketoester or a similar reactant, followed by a high-temperature thermal cyclization to form the quinoline ring system.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in Conrad-Limpach type syntheses are often traced back to several critical parameters:

  • Incomplete Cyclization: The ring-closing step requires very high temperatures, typically around 250 °C.[1][2] Insufficient temperature or reaction time will result in the recovery of the uncyclized intermediate.

  • Improper Solvent: Early attempts at this synthesis without a solvent resulted in very low yields (<30%). Using a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial and can increase yields to over 90%.[1]

  • Side Reactions: The formation of isomeric byproducts or tar due to excessive heat can significantly reduce the yield of the desired product.

Q3: I've isolated a byproduct that seems to be an isomer of my target molecule. What is it and how can I avoid it?

You are likely forming the 2-hydroxyquinoline isomer via the Knorr quinoline synthesis pathway.[1] This occurs when the initial reaction between the aniline and the β-ketoester happens at the ester group instead of the keto group. This pathway is favored at higher initial condensation temperatures (e.g., 140 °C), while the desired Conrad-Limpach product (4-hydroxyquinoline) forms from the kinetically favored intermediate at lower temperatures.[1][3]

  • Solution: Ensure the initial condensation step is performed at a moderate temperature (room temperature is often sufficient) to favor the formation of the β-aminoacrylate intermediate, which leads to the 4-hydroxy product.[1]

Q4: The final product is a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?

Tar formation is a common issue in high-temperature reactions like the Conrad-Limpach synthesis. It is typically caused by:

  • Decomposition: Exceeding the optimal cyclization temperature can cause the starting materials or intermediates to decompose and polymerize.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions.

  • Prevention:

    • Use a high-boiling inert solvent (e.g., mineral oil) to ensure even heat distribution and prevent localized overheating.[1]

    • Run the high-temperature cyclization step under an inert atmosphere, such as nitrogen or argon.

Q5: How do I purify the final this compound product?

Purification can be challenging due to the product's properties. Common methods include:

  • Recrystallization: Methanol or ethanol are often suitable solvents for recrystallizing hydroxyquinolines.[5][6]

  • Acid-Base Extraction: The basicity of the quinoline nitrogen and the acidic nature of the hydroxyl group can be exploited. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the solution.[5]

  • Chromatography: For stubborn impurities, column chromatography can be effective. Due to the chelating nature of hydroxyquinolines, specialized columns and metal-free systems may be necessary to prevent poor separation.[7]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Final Product 1. Cyclization temperature is too low. 2. Reaction time for cyclization is too short. 3. Inappropriate solvent was used or no solvent was used.[1] 4. Starting materials are impure.1. Ensure the reaction mixture reaches and maintains ~250 °C during the cyclization step.[1][2] 2. Increase the duration of the high-temperature cyclization. 3. Use a high-boiling inert solvent like Dowtherm A or mineral oil.[1] 4. Purify starting materials (e.g., distill aniline) before use.
Formation of 2-Hydroxy Isomer (Knorr Product) The initial condensation of the aniline and β-ketoester was performed at too high a temperature, favoring attack at the ester group.[1]Perform the initial condensation at room temperature to form the kinetic product (β-aminoacrylate) which leads to the 4-hydroxyquinoline.[1]
Dark, Tarry, or Polymeric Product 1. Cyclization temperature is too high, causing decomposition. 2. Reaction was exposed to oxygen at high temperatures. 3. Vigorous, uncontrolled exothermic reaction (common in Skraup-type syntheses).[8]1. Carefully control the temperature using a suitable heating mantle and a high-boiling solvent for even heat transfer. 2. Conduct the high-temperature step under an inert atmosphere (Nitrogen or Argon). 3. Add a moderator like ferrous sulfate if the reaction is uncontrollably violent.[8]
Difficulty in Product Purification 1. Product is contaminated with tarry polymers. 2. The chelating nature of the product is interfering with standard chromatography.[7]1. Attempt purification via acid-base extraction to separate the basic product from neutral polymers. 2. For chromatography, use a metal-free system (PEEK tubing, specialized columns) to avoid peak tailing and poor separation.[7] Recrystallization from methanol or ethanol is also a viable option.[5]
Experimental Protocols
General Protocol for the Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine one molar equivalent of the substituted aniline (e.g., 3-methylaniline) and one molar equivalent of the β-ketoester (e.g., ethyl acetoacetate).

  • The reaction can be run neat or in a solvent like ethanol. A catalytic amount of acid (e.g., HCl, H₂SO₄) can be added to facilitate the reaction.[1]

  • Stir the mixture at room temperature for several hours or until analysis (e.g., by TLC) shows the consumption of the starting aniline.

  • Remove the solvent (if used) and water formed during the reaction under reduced pressure. The resulting intermediate is often an oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Form the 4-Hydroxyquinoline

  • Place the crude intermediate from Step 1 into a flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling inert solvent, such as mineral oil or Dowtherm A, in sufficient quantity to ensure good stirring and heat transfer.

  • Heat the mixture with stirring to approximately 250 °C under an inert atmosphere (e.g., Nitrogen).

  • Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to below 100 °C.

  • Add a solvent like hexane or toluene to precipitate the product while the reaction solvent (mineral oil) remains in solution.

  • Collect the crude product by vacuum filtration and wash with hexane to remove residual high-boiling solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[5][6]

Visualizations

Synthesis_Pathway SM1 3-Methylaniline Intermediate Enamine Intermediate (β-Arylaminocrotonate) SM1->Intermediate Condensation (Room Temp) SM2 β-Ketoester (e.g., Ethyl Acetoacetate) SM2->Intermediate Product 4-Hydroxy-8-methylquinoline (Precursor to final product) Intermediate->Product Thermal Cyclization (~250 °C) Side_Product 2-Hydroxy Isomer (Knorr Product) Intermediate->Side_Product High Temp Condensation (~140 °C)

Caption: General reaction pathway for 4-hydroxyquinoline synthesis.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product q1 Is the product tarry/dark? start->q1 q2 Isomeric byproduct detected? q1->q2 No sol1 1. Reduce cyclization temperature. 2. Run under inert atmosphere. q1->sol1 Yes q3 Mainly unreacted intermediate? q2->q3 No sol2 Lower initial condensation temp. (e.g., to Room Temp) q2->sol2 Yes sol3 1. Increase cyclization temp to ~250°C. 2. Increase reaction time. 3. Use high-boiling inert solvent. q3->sol3 Yes end_node Re-run with optimized protocol q3->end_node No, other issues sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for synthesis issues.

References

stability issues of 2-Amino-4-hydroxy-8-methylquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-4-hydroxy-8-methylquinoline in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: Quinoline derivatives are generally more stable in acidic conditions compared to neutral or alkaline solutions.

  • Light: Exposure to light, particularly UV radiation, can cause discoloration (yellowing to browning) and degradation of the compound.[1]

  • Temperature: Elevated temperatures can lead to thermal decomposition.

  • Oxidizing Agents: The presence of oxidizing agents can promote degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.[2]

Q2: I observed a color change in my stock solution of this compound. What could be the cause?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, often due to light exposure.[1] It is crucial to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.

Q3: What is the recommended way to store solutions of this compound?

A3: To maximize stability, solutions should be stored in a cool, dark place. For long-term storage, it is advisable to store aliquots in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles and protect from light and atmospheric oxygen.

Q4: In which solvents is this compound most stable?

A4: While specific data for this compound is limited, quinoline derivatives often exhibit good stability in common organic solvents like ethanol and DMSO. However, the choice of solvent should always be validated for your specific experimental conditions. Acetonitrile is also often used as a solvent for quinoline extraction and analysis.[3] The polarity of the solvent can have a significant effect on the dipole moment and solvation energy of quinoline derivatives.[2]

Q5: How can I monitor the stability of my this compound solution over time?

A5: The most reliable method for monitoring stability is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4] An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. UV/Vis spectroscopy can also be a rapid method to detect changes in the solution that may indicate degradation.[5]

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues encountered during experiments with this compound.

Issue 1: Unexpectedly Low Purity or Concentration in a Freshly Prepared Solution
Possible Cause Troubleshooting Step Rationale
Degradation during dissolution Prepare the solution under subdued light and at a controlled temperature. Use a high-purity solvent and degas it prior to use to remove dissolved oxygen.Minimizes light- and oxidation-induced degradation during preparation.
Inaccurate weighing Verify the calibration of the balance. Use an appropriate balance for the quantity being weighed.Ensures the starting concentration is correct.
Incomplete dissolution Visually inspect the solution for any undissolved particles. Use sonication or gentle warming if necessary, but monitor for any signs of degradation.Ensures a homogenous solution and accurate concentration.
Issue 2: Progressive Degradation of the Solution Over Time
Possible Cause Troubleshooting Step Rationale
Light exposure Store the solution in an amber vial or wrap the container in aluminum foil.Protects the compound from photolytic degradation.[1]
Inappropriate storage temperature Store the solution at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).Reduces the rate of thermal degradation.
pH shift in the solution If using an aqueous buffer, ensure its buffering capacity is sufficient and verify the pH of the solution periodically.Maintains a stable pH environment, as quinoline derivatives can be pH-sensitive.
Oxidation Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.Minimizes contact with atmospheric oxygen, which can cause oxidative degradation.
Microbial contamination If using an aqueous solution for an extended period, consider sterile filtering the solution into a sterile container.Prevents microbial growth that could potentially degrade the compound.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) solution (1 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the unstressed control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal (60°C Solution, 105°C Solid) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_flowchart start Instability Observed (e.g., Color Change, Low Purity) check_light Was the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_temp Was the solution stored at an appropriate temperature? check_light->check_temp Yes protect_light->check_temp store_cold Action: Store at lower temperatures (4°C or below). check_temp->store_cold No check_ph Is the solution buffered? Is the pH stable? check_temp->check_ph Yes store_cold->check_ph buffer_solution Action: Use a suitable buffer and monitor pH. check_ph->buffer_solution No check_oxidation Was the solution exposed to air for a prolonged period? check_ph->check_oxidation Yes buffer_solution->check_oxidation inert_atmosphere Action: Purge with inert gas (N2 or Ar). check_oxidation->inert_atmosphere Yes end Stability Improved check_oxidation->end No inert_atmosphere->end

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: 2-Amino-4-hydroxy-8-methylquinoline Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Amino-4-hydroxy-8-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization protocol. Key properties include:

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.20 g/mol [1][2][3]
Appearance Likely a crystalline solid, ranging from white to pale yellow.[4]
Tautomerism Exhibits tautomerism between the 4-hydroxy form and the 4-keto (quinolone) form. This can influence its solubility and hydrogen bonding behavior.[4]
pKa The pKa of the 4-hydroxyl group is estimated to be in the range of 8-9, suggesting it will be predominantly in its non-ionized form at physiological pH.[4]

Q2: I am not getting any crystals. What are the common reasons for crystallization failure?

A2: Several factors can inhibit crystallization. The most common issues include:

  • High supersaturation: If the solution is too concentrated, the molecules may not have enough time to orient themselves into a crystal lattice, leading to the formation of an oil or amorphous precipitate.

  • Low supersaturation: Conversely, if the solution is too dilute, the solubility limit may not be reached, and no crystals will form.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.

  • Inappropriate solvent: The chosen solvent may be too good or too poor, preventing the generation of the necessary supersaturation for crystallization.

  • Incorrect pH: The solubility of this compound is likely pH-dependent due to its amino and hydroxyl groups. The wrong pH can keep the compound fully dissolved.

Q3: My crystallization is resulting in an oil instead of solid crystals. How can I fix this?

A3: "Oiling out" is a common problem that occurs when the solute's solubility is exceeded to a great extent, leading to liquid-liquid phase separation instead of crystallization. To address this:

  • Reduce the cooling rate: Slow cooling provides more time for nucleation and crystal growth.

  • Use a lower concentration of the solute: This will create a lower level of supersaturation.

  • Add a co-solvent (anti-solvent): Gradually adding a solvent in which your compound is less soluble can induce crystallization.

  • Scratch the inside of the flask: This can create nucleation sites.

  • Seed the solution: Introducing a small crystal of the desired compound can initiate crystallization.

Q4: The yield of my crystallization is very low. How can I improve it?

A4: Low yield is often related to the solubility of the compound in the mother liquor. To improve your yield:

  • Optimize the solvent system: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cool the solution to a lower temperature: This will decrease the solubility of the compound in the mother liquor.

  • Evaporate some of the solvent: This will increase the concentration of the solute.

  • Perform a second crystallization from the mother liquor: This can help recover some of the dissolved product.

Q5: The crystals I obtained are very small or needle-like. How can I grow larger crystals?

A5: The size and morphology of crystals are influenced by the rate of nucleation and growth. To obtain larger crystals:

  • Decrease the rate of supersaturation: This can be achieved by slowing down the cooling rate or the rate of anti-solvent addition.

  • Reduce the number of nucleation sites: Fewer initial nuclei will lead to the growth of larger crystals from the available solute. This can be achieved through careful filtration of the hot solution to remove any particulate matter.

  • Use a solvent system that promotes slower growth: Solvents with higher viscosity can sometimes lead to the formation of larger, more well-defined crystals.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Crystals Form Solution is undersaturated.Concentrate the solution by slowly evaporating the solvent.
Solvent is too good (compound is too soluble).Add an anti-solvent (a solvent in which the compound is less soluble) dropwise.
Incorrect pH.Adjust the pH of the solution. For compounds with amino and hydroxyl groups, crystallization can often be induced by adjusting the pH to the isoelectric point.
Oiling Out Solution is too concentrated (high supersaturation).Dilute the solution with more solvent and reheat until the oil dissolves, then cool slowly.
Cooling rate is too fast.Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Crystal Yield Compound is still significantly soluble at low temperatures.Cool the crystallization mixture to a lower temperature (e.g., in a freezer).
Insufficient precipitation time.Allow the crystallization to proceed for a longer period.
Formation of Amorphous Powder Rapid precipitation due to very high supersaturation.Reduce the initial concentration of the solute.
Discolored Crystals Presence of impurities.Consider a pre-purification step such as charcoal treatment of the hot solution before crystallization.

Experimental Protocols

General Recrystallization Protocol

This protocol is a general guideline for the recrystallization of this compound and may require optimization. Based on literature for similar compounds, ethanol, methanol, or toluene could be suitable solvents.[5][6]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., boiling point of the solvent).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, cool the flask in an ice bath for about an hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven.

pH-Controlled Crystallization

The solubility of this compound is expected to be pH-dependent. This protocol can be used to induce crystallization by adjusting the pH.

  • Dissolution: Dissolve the crude compound in an acidic aqueous solution (e.g., dilute HCl).

  • Basification: Slowly add a base (e.g., NaOH solution) dropwise to the solution while stirring.

  • Precipitation: The compound will precipitate as the pH approaches its isoelectric point. Monitor the pH and observe for precipitation.

  • Isolation and Washing: Once precipitation is complete, collect the crystals by filtration, wash with deionized water, and dry.

Visualizations

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Add Crude Compound b Add Solvent a->b c Heat to Dissolve b->c d Hot Filtration (Optional) c->d Impure Solution e Slow Cooling d->e Pure Solution f Further Cooling (Ice Bath) e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Crystals h->i j Final Product i->j Pure Crystals Troubleshooting_Logic start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Issue oiling_out Oiling Out start->oiling_out Issue low_yield Low Yield start->low_yield Issue success Successful Crystallization start->success Success sol1 Action: Concentrate Solution no_crystals->sol1 Possible Cause: Undersaturated sol2 Action: Add Anti-solvent no_crystals->sol2 Possible Cause: Solvent Too Good sol3 Action: Dilute and Recool Slowly oiling_out->sol3 Possible Cause: Too Concentrated sol4 Action: Reduce Cooling Rate oiling_out->sol4 Possible Cause: Cooling Too Fast sol5 Action: Cool to Lower Temperature low_yield->sol5 Possible Cause: High Solubility at Low Temp sol6 Action: Increase Crystallization Time low_yield->sol6 Possible Cause: Incomplete Precipitation

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-Amino-4-hydroxy-8-methylquinoline. The protocol is based on a common multi-step synthetic route, and this document addresses potential issues that researchers, scientists, and drug development professionals may encounter during the process.

Experimental Workflow

The synthesis of this compound is typically achieved in a three-step process, starting with the construction of the quinoline core, followed by chlorination and subsequent amination.

Synthesis_Workflow Start 2-Methylaniline + Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach Reaction (Condensation & Cyclization) Start->Step1 Intermediate1 4-Hydroxy-2,8-dimethylquinoline Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-4-hydroxy-8-methylquinoline Step2->Intermediate2 Step3 Step 3: Amination (e.g., Nucleophilic Substitution or Buchwald-Hartwig) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the critical safety precautions for this synthesis? A1: This synthesis involves high temperatures, corrosive reagents (e.g., phosphorus oxychloride), and potentially flammable solvents. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, lab coat, and chemical-resistant gloves. Ensure that an emergency shower and eyewash station are accessible. For the high-temperature cyclization step, use a heating mantle with a temperature controller and ensure the glassware is free of defects.

Q2: How can I monitor the progress of each reaction step? A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation of starting materials, intermediates, and products. For example, a mixture of ethyl acetate and hexane can be effective. Visualization can be done under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Step 1: Conrad-Limpach Reaction

Q3: What is the role of the high temperature in the Conrad-Limpach cyclization? A3: The high temperature (typically around 250 °C) is necessary to promote the intramolecular cyclization of the intermediate enamine, which is formed from the initial condensation of 2-methylaniline and ethyl acetoacetate. This step involves the formation of the quinoline ring system and is often the rate-determining step.

Q4: Can I use a different solvent for the thermal cyclization? A4: Traditionally, this reaction is performed in a high-boiling solvent like Dowtherm A or mineral oil to achieve the required temperature. The choice of solvent is critical for heat transfer and to ensure a consistent reaction temperature. Using a solvent with a lower boiling point will likely result in an incomplete reaction.

Step 2: Chlorination

Q5: Why is phosphorus oxychloride (POCl₃) used for chlorination? A5: Phosphorus oxychloride is a common and effective reagent for converting the 4-hydroxy (or 4-oxo tautomer) of the quinoline to a 4-chloroquinoline. In this protocol, it is intended to chlorinate the 2-position. The reactivity of the quinolone system with POCl₃ can lead to the formation of the 2-chloro derivative.

Q6: Are there alternatives to POCl₃ for the chlorination step? A6: Yes, other chlorinating agents like thionyl chloride (SOCl₂) in DMF can also be used. However, the reaction conditions and selectivity may vary, and optimization would be required.

Step 3: Amination

Q7: What are the main differences between nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination for the final step? A7: SNAr typically requires an activated substrate (with electron-withdrawing groups) and a strong nucleophile. It is often performed at elevated temperatures. Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is more versatile and can be performed under milder conditions with a broader range of amines. However, it requires a specific catalyst system (a palladium precursor and a ligand) and a base.

Q8: What sources of ammonia can be used for the amination step? A8: For a primary amine, aqueous ammonia, ammonia in a sealed tube, or an ammonia equivalent like lithium bis(trimethylsilyl)amide (LHMDS) can be used, particularly in a Buchwald-Hartwig reaction.[1][2] The choice depends on the specific reaction conditions and the scale of the synthesis.

Troubleshooting Guides

Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-2,8-dimethylquinoline
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the initial condensation product (enamine) - Incomplete reaction. - Side reactions due to impurities in starting materials.- Ensure the 2-methylaniline and ethyl acetoacetate are of high purity. - Extend the reaction time or slightly increase the reaction temperature for the initial condensation. - Use a Dean-Stark trap to remove water formed during the reaction, driving the equilibrium towards the product.
Incomplete cyclization to the quinoline - Insufficient temperature. - Reaction time is too short.- Verify the reaction temperature is consistently at the target (e.g., 250 °C). - Increase the reaction time and monitor by TLC until the intermediate is consumed. - Ensure efficient stirring to maintain uniform heat distribution.
Formation of dark, tarry byproducts - Overheating or prolonged reaction time at high temperature. - Presence of oxygen leading to oxidative polymerization.- Carefully control the temperature to avoid exceeding the recommended range. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Representative Data for Conrad-Limpach Synthesis
ParameterValue Range
Reaction Temperature (Condensation)100-140 °C
Reaction Temperature (Cyclization)240-260 °C
Reaction Time4-8 hours
Typical Yield60-75%
Step 2: Chlorination of 4-Hydroxy-2,8-dimethylquinoline
Problem Possible Cause(s) Recommended Solution(s)
Low conversion to the 2-chloro derivative - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature is too low. - Presence of water in the reaction mixture.- Use a slight excess of POCl₃. - Gradually increase the reaction temperature and monitor by TLC. - Ensure all glassware is dry and use anhydrous solvents.
Formation of multiple chlorinated products - Lack of selectivity in the chlorination reaction.- Optimize the reaction temperature and time to favor the formation of the desired product. Lower temperatures may increase selectivity. - Consider using a different chlorinating agent that may offer better selectivity.
Difficult work-up and isolation - Excess POCl₃ is difficult to quench.- Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a fume hood. - Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.
Representative Data for Quinoline Chlorination
ParameterValue Range
Reaction Temperature80-110 °C
Reaction Time2-6 hours
Typical Yield70-90%
Step 3: Amination of 2-Chloro-4-hydroxy-8-methylquinoline
Problem Possible Cause(s) Recommended Solution(s)
No or low conversion to the 2-amino product - (SNAr): Insufficient temperature or unreactive substrate. - (Buchwald-Hartwig): Inactive catalyst, wrong ligand, or inappropriate base.- (SNAr): Increase the reaction temperature and/or use a higher concentration of the amine. - (Buchwald-Hartwig): Screen different palladium catalysts, ligands, and bases. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere.[1][2][3]
Formation of side products (e.g., dehalogenation) - (Buchwald-Hartwig): Catalyst decomposition or side reactions promoted by the base.- Use a more robust ligand for the palladium catalyst. - Use a weaker base if possible, or add the base slowly. - Lower the reaction temperature.
Product is difficult to purify - Contamination with residual catalyst or ligands. - Product has similar polarity to starting material.- For Buchwald-Hartwig, consider using a silica plug to remove the palladium catalyst before column chromatography. - Optimize the chromatographic conditions for better separation. - Recrystallization from a suitable solvent system can be an effective purification method.
Representative Data for Amination Reactions
ParameterNucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Reaction Temperature100-150 °C80-120 °C
Reaction Time12-24 hours4-12 hours
CatalystNonePalladium precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos, BINAP)
BaseNot always requiredStrong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃)
Typical Yield50-70%70-95%

References

Technical Support Center: Degradation of 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-4-hydroxy-8-methylquinoline. While specific degradation data for this compound is not extensively available in the public domain, this resource offers insights based on the degradation of structurally similar quinoline derivatives. The information provided here can help in designing experiments, troubleshooting common issues, and understanding potential degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: Are there any known degradation pathways for this compound?

Currently, there is a lack of specific published studies detailing the complete degradation pathways of this compound. However, based on the degradation of other quinoline compounds, several potential pathways can be hypothesized. Degradation is likely initiated by oxidation, often involving hydroxylation of the quinoline ring. Common degradation strategies for quinolines include aerobic biodegradation by microorganisms and advanced oxidation processes (AOPs). For instance, studies on quinoline and its derivatives have identified pathways involving the formation of hydroxylated intermediates, followed by ring cleavage.

Q2: What are the typical initial steps in the degradation of quinoline derivatives?

The initial steps in the degradation of quinoline derivatives often involve enzymatic hydroxylation. For many quinoline-degrading microorganisms, the process is initiated by a quinoline monooxygenase or dioxygenase, which hydroxylates the quinoline ring. Two common pathways observed are the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway.[1] Advanced oxidation processes, on the other hand, typically start with the attack of highly reactive species like hydroxyl radicals (•OH) on the electron-rich positions of the quinoline ring.[2]

Q3: What analytical methods are suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a commonly used technique to monitor the concentration of the parent compound and its degradation products.[3] A C18 column is often employed with a mobile phase consisting of a mixture of methanol or acetonitrile and water (often containing a small amount of formic acid to improve peak shape).[3] Detection is typically performed using a UV detector at a wavelength where the compound and its expected intermediates absorb, such as 275 nm.[3] For the identification of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q4: How can I optimize the conditions for microbial degradation of a quinoline compound?

Several factors can significantly influence the efficiency of microbial degradation. These include:

  • pH: The optimal pH for quinoline degradation by different bacterial strains can range from acidic to alkaline conditions.[3][4] It is crucial to determine the optimal pH for the specific microbial consortium or isolate being used.

  • Temperature: Temperature affects microbial growth and enzyme activity. The optimal temperature for the degradation of quinolines is often around 30°C.[3][4][5]

  • Inoculum Size: The initial concentration of the microbial culture can impact the lag phase and the overall degradation rate.[5]

  • Nutrient Availability: While some microbes can use quinoline as a sole source of carbon and nitrogen, others may require additional nutrients for optimal growth and degradation activity.[4]

  • Aeration (for aerobic degradation): Adequate oxygen supply is critical for aerobic degradation pathways. This can be achieved by shaking the cultures or using a bioreactor with controlled aeration.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

  • Possible Cause 1: Inappropriate microbial strain. The selected microorganism may not possess the necessary enzymatic machinery to degrade this specific quinoline derivative.

    • Troubleshooting: Try isolating new microbial strains from environments contaminated with similar compounds. Alternatively, use a mixed microbial consortium which may have a broader range of metabolic capabilities.

  • Possible Cause 2: Sub-optimal culture conditions. The pH, temperature, or nutrient composition of the medium may not be suitable for the growth of the degrading microorganisms or for the activity of the degradative enzymes.

    • Troubleshooting: Systematically optimize culture conditions such as pH, temperature, and media components. Perform a design of experiments (DoE) to efficiently screen for optimal conditions.

  • Possible Cause 3: Toxicity of the compound. High concentrations of the quinoline derivative may be toxic to the microorganisms.

    • Troubleshooting: Start with a lower concentration of the compound and gradually increase it as the culture adapts. Perform toxicity assays to determine the inhibitory concentration.

Issue 2: Inconsistent degradation rates between replicate experiments.

  • Possible Cause 1: Inoculum variability. The physiological state and cell density of the microbial inoculum may vary between experiments.

    • Troubleshooting: Standardize the inoculum preparation procedure. Use a starter culture in the mid-exponential growth phase and ensure the same initial optical density (OD) in all experimental flasks.

  • Possible Cause 2: Incomplete dissolution or adsorption of the compound. this compound may have limited solubility in the aqueous medium or may adsorb to the surface of the experimental vessels.

    • Troubleshooting: Check the solubility of the compound in your medium. Consider using a co-solvent if necessary, but ensure it is not toxic to the microorganisms. Use glass vessels and check for adsorption by running abiotic controls (without microorganisms).

Issue 3: Difficulty in identifying degradation intermediates.

  • Possible Cause 1: Low concentration of intermediates. Intermediates may be transient and not accumulate to detectable levels.

    • Troubleshooting: Collect samples at more frequent time intervals, especially during the early stages of degradation. Concentrate the samples before analysis. Use a more sensitive analytical technique like LC-MS/MS.

  • Possible Cause 2: Co-elution of peaks in HPLC. Different intermediates may have similar retention times, leading to overlapping peaks.

    • Troubleshooting: Optimize the HPLC method by changing the mobile phase composition, gradient profile, or column chemistry.

  • Possible Cause 3: Lack of reference standards. Commercial standards for the expected intermediates may not be available.

    • Troubleshooting: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks and propose potential structures. Further structural elucidation can be achieved using techniques like NMR spectroscopy after isolating the intermediates.

Quantitative Data Summary

The following tables summarize quantitative data on the biodegradation of various quinoline compounds from the literature. This data can serve as a reference for designing and evaluating experiments with this compound.

Table 1: Optimal Conditions for Quinoline Biodegradation by Different Bacterial Strains

Bacterial StrainOptimal Temperature (°C)Optimal pHInitial Quinoline Concentration (mg/L)Degradation Time (h)Reference
Ochrobactrum sp. C2305.025024[4]
Rhodococcus gordoniae JH145308.010028[3]
Brevundimonas sp. K4308.0100< 28[5]
Unnamed strain Q2308-1050032[6]

Table 2: Kinetic Parameters for Quinoline Biodegradation

Bacterial StrainKinetic ModelVmax (h⁻¹)Ks (mg/L)Ki (mg/L)Reference
Ochrobactrum sp. C2Haldane0.08131.5183.1[7]

Experimental Protocols

Protocol 1: Screening for Microbial Degradation of this compound

  • Prepare Mineral Salts Medium (MSM): A typical MSM contains essential minerals and a buffer system. A common composition is (per liter): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), (NH₄)₂SO₄ (1.0 g), MgSO₄·7H₂O (0.2 g), CaCl₂·2H₂O (0.01 g), FeSO₄·7H₂O (0.001 g), and 1 ml of a trace element solution.

  • Prepare Inoculum: Isolate potential degrading microorganisms from contaminated sites or use a known quinoline-degrading strain. Grow the strain in a suitable rich medium (e.g., Luria-Bertani broth) to the mid-exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual medium. Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Degradation Experiment:

    • In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Add this compound from a sterile stock solution to the desired final concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared microbial suspension (e.g., 1% v/v).

    • Include abiotic controls (flasks with the compound but without inoculum) to check for non-biological degradation or adsorption.

    • Include biotic controls (flasks with inoculum but without the compound) to monitor microbial growth.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C).

  • Sampling and Analysis:

    • Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the concentration of this compound using HPLC.

Protocol 2: Identification of Degradation Intermediates by LC-MS

  • Sample Preparation: Collect samples from the degradation experiment at time points where significant degradation of the parent compound is observed. Centrifuge to remove cells and filter the supernatant through a 0.22 µm filter.

  • LC-MS Analysis:

    • Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of potential intermediates. Perform full scan analysis to identify all ions present and tandem MS (MS/MS) on the most abundant ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Process the LC-MS data using appropriate software. Propose molecular formulas for the detected intermediates based on their accurate mass. Compare the fragmentation patterns with known quinoline degradation products or use fragmentation prediction software to hypothesize structures.

Visualizations

Degradation_Pathway cluster_proposed Proposed Initial Degradation Steps Parent 2-Amino-4-hydroxy- 8-methylquinoline Intermediate1 Hydroxylated Intermediate A Parent->Intermediate1 Hydroxylation Intermediate2 Hydroxylated Intermediate B Parent->Intermediate2 Hydroxylation RingCleavage Ring Cleavage Products Intermediate1->RingCleavage Intermediate2->RingCleavage Experimental_Workflow Start Isolate/Select Microbial Strain Optimize Optimize Culture Conditions (pH, Temp, etc.) Start->Optimize Degradation Set up Degradation Experiment (with controls) Optimize->Degradation Sampling Time-course Sampling Degradation->Sampling Analysis HPLC Analysis for Parent Compound Sampling->Analysis Identification LC-MS Analysis for Intermediates Sampling->Identification Pathway Propose Degradation Pathway Analysis->Pathway Identification->Pathway

References

Technical Support Center: Spectroscopic Identification of Byproducts in 2-Amino-4-hydroxy-8-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-hydroxy-8-methylquinoline. Our goal is to help you identify potential byproducts in your reactions through spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic methods for identifying byproducts in this compound reactions?

A1: The primary methods for structural elucidation of byproducts are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Two-dimensional NMR techniques, such as COSY and HMQC, can be invaluable for complex structures.[1][2]

Q2: What are some common types of byproducts expected in the synthesis of this compound?

A2: Common byproducts can arise from incomplete reactions, side reactions, or degradation. These may include starting materials, intermediates, over-alkylated products, or products from ring-opening or substitution reactions. For instance, in reactions involving formaldehyde, aminomethylated derivatives can form.[3]

Q3: How can I differentiate the desired product from a potential byproduct using ¹H NMR?

A3: Differences in chemical shifts, coupling constants, and the integration of proton signals are key. Byproducts will exhibit a different set of signals compared to the pure product. For example, the absence of a specific proton signal or the appearance of new signals in the aromatic or aliphatic region can indicate the presence of an impurity.

Q4: My mass spectrum shows a peak that does not correspond to my product's molecular weight. What could this be?

A4: This peak likely corresponds to a byproduct or a fragment of your product or byproduct. Consider the reaction conditions to hypothesize potential side products. For example, a higher mass could indicate an over-alkylated or dimerized product, while a lower mass could suggest a fragmentation pattern or an incomplete reaction.

Q5: Can IR spectroscopy definitively identify a byproduct?

A5: While IR spectroscopy can suggest the presence of certain functional groups in a byproduct (e.g., a carbonyl group from an oxidized impurity), it is generally not sufficient for definitive identification on its own. It is best used in conjunction with NMR and MS for a complete structural assignment.

Troubleshooting Guide

Issue 1: Unexpected peaks in the ¹H NMR spectrum.
  • Question: I see extra signals in the aromatic region of my ¹H NMR spectrum that I cannot assign to my target molecule. What should I do?

  • Answer:

    • Verify Starting Material Purity: First, ensure the purity of your starting materials by running their ¹H NMR spectra. Impurities in the starting materials are a common source of unexpected signals.

    • Consider Isomeric Byproducts: The reaction could be forming isomers of your target compound. For example, substitution at a different position on the quinoline ring.

    • Look for Evidence of Side Reactions: Review your reaction mechanism for potential side reactions. For instance, if the reaction is performed in the presence of air, oxidation byproducts may form.

    • Utilize 2D NMR: Perform a COSY experiment to establish proton-proton correlations, which can help in piecing together the structure of the unknown byproduct.[2]

Issue 2: Mass spectrum shows multiple peaks of similar intensity to the expected product.
  • Question: My mass spectrum has several major peaks, making it difficult to identify the main product. How can I interpret this?

  • Answer:

    • Assess Ionization Method: The ionization method used in mass spectrometry can sometimes cause fragmentation. Consider using a softer ionization technique if you suspect your molecule is unstable.

    • Hypothesize Common Byproducts: Based on your reaction, consider potential byproducts. For example, in a reaction involving a halogenated quinoline, you might see byproducts where the halogen has been substituted.[4][5][6]

    • Purify the Sample: If possible, purify your sample using techniques like column chromatography or recrystallization and then re-run the mass spectrum on the isolated fractions.

Potential Byproducts and Their Spectroscopic Signatures

Potential Byproduct Type Hypothetical Structure Example Expected ¹H NMR Signature Expected Mass Spectrum Signature Expected IR Signature
Incomplete Reaction Unreacted Starting MaterialSignals corresponding to the known starting material spectrum.M+ peak corresponding to the starting material's molecular weight.Characteristic peaks of the starting material's functional groups.
Over-alkylation N-alkylated or O-alkylated productAdditional signals in the aliphatic region corresponding to the extra alkyl group.M+ peak higher than the expected product by the mass of the alkyl group.C-H stretching of the additional alkyl group.
Oxidation Product Quinone-like structureDisappearance of aromatic C-H signals and potential appearance of signals at different chemical shifts.M+ peak corresponding to the addition of one or more oxygen atoms.Appearance of a strong C=O stretching band.
Aminomethylation Byproduct Product of Mannich-type reaction with formaldehyde and an amineAppearance of a singlet for the methylene bridge (-CH₂-) and signals for the amine moiety.[3]M+ peak higher than the starting material by the mass of the aminomethyl group.N-H bending and C-N stretching vibrations.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent that completely dissolves your sample. Common choices for quinoline derivatives include DMSO-d₆, CDCl₃, or Methanol-d₄.

  • Sample Concentration: Dissolve 5-10 mg of your purified compound or reaction mixture in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Filtering: If the solution contains solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If the structure is not immediately apparent or if byproducts are present, proceed with ¹³C NMR and 2D NMR experiments like COSY and HMQC.

Sample Preparation for Mass Spectrometry
  • Sample Purity: Ensure the sample is as pure as possible to avoid a complex spectrum.

  • Solvent Selection: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol, acetonitrile, or a mixture with water).

  • Ionization Method: Choose an appropriate ionization method. Electrospray ionization (ESI) is common for polar molecules like quinoline derivatives.

  • Analysis: Introduce the sample into the mass spectrometer. Analyze the resulting spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns.

Visualizations

troubleshooting_workflow start Unexpected Spectroscopic Data check_purity Check Starting Material Purity start->check_purity review_reaction Review Reaction Mechanism for Side Reactions start->review_reaction check_purity->review_reaction run_2d_nmr Perform 2D NMR (COSY, HMQC) review_reaction->run_2d_nmr purify_sample Purify Sample (Chromatography, Recrystallization) review_reaction->purify_sample identify_byproduct Identify Byproduct Structure run_2d_nmr->identify_byproduct re_analyze Re-analyze Purified Fractions purify_sample->re_analyze re_analyze->identify_byproduct

Caption: Troubleshooting workflow for identifying unknown byproducts.

reaction_pathway SM Starting Materials (e.g., o-aminophenol derivative) Intermediate Reaction Intermediate SM->Intermediate Reaction Conditions Product This compound Intermediate->Product Main Reaction Byproduct Potential Byproducts (e.g., Isomers, Over-alkylated) Intermediate->Byproduct Side Reaction

Caption: General reaction pathway illustrating product and byproduct formation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 8-Hydroxyquinoline and 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

8-Hydroxyquinoline: A Versatile Pharmacophore

8-Hydroxyquinoline is a heterocyclic organic compound that has long been recognized for its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3] Its mechanism of action is often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes and proteins in both microbial and mammalian cells.[4][5][6]

Antimicrobial and Antifungal Activity

8-Hydroxyquinoline and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[1][3][4] This activity is linked to their ability to disrupt cellular processes by interfering with metal ion homeostasis. For instance, the formation of a complex between 8-hydroxyquinoline and iron has been shown to be crucial for its antibacterial effect.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives have been extensively investigated. These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of the proteasome, and modulation of signaling pathways involved in cell survival and proliferation.[1][7]

Antiviral Activity

Derivatives of 8-hydroxyquinoline have also shown promise as antiviral agents. For example, certain substituted 8-hydroxyquinolines have been found to inhibit the replication of viruses such as the dengue virus.[1]

2-Amino-4-hydroxy-8-methylquinoline: An Insight into Potential Activities

Direct experimental data on the biological activity of this compound is scarce in publicly accessible scientific literature. However, by analyzing the constituent functional groups and their positions on the quinoline ring, we can extrapolate potential biological activities based on established structure-activity relationships of similar quinoline derivatives.

The structure of this compound features:

  • An amino group at the 2-position : The introduction of an amino group can significantly influence the biological activity of the quinoline ring, often enhancing its antimicrobial and anticancer properties.

  • A hydroxyl group at the 4-position : While the 8-hydroxyl group is crucial for the chelating and biological activity of 8-HQ, a hydroxyl group at the 4-position (a quinolone structure) is also known to be important for the antibacterial activity of quinolone antibiotics.

  • A methyl group at the 8-position : The presence and position of a methyl group can modulate the lipophilicity and steric properties of the molecule, which in turn can affect its bioavailability and interaction with biological targets.

Based on these features, it is plausible that this compound could exhibit a range of biological activities, potentially including antimicrobial and anticancer effects. However, without direct experimental evidence, this remains a hypothesis.

Comparative Summary of Biological Activities

The following table summarizes the known biological activities of 8-hydroxyquinoline and provides a speculative outlook on the potential activities of this compound based on its structural features.

Biological Activity8-HydroxyquinolineThis compound (Inferred)
Antimicrobial Broad-spectrum activity against bacteria and fungi.[1][4]Potentially significant antimicrobial activity due to the presence of the amino and hydroxyl groups.
Anticancer Induces apoptosis in various cancer cell lines.[1][7]May possess anticancer properties, influenced by the amino and methyl substitutions.
Antiviral Activity against certain viruses like dengue.[1]Antiviral potential is possible but highly speculative without data.
Chelating Ability Strong metal chelator, crucial for its biological activity.[5][6]The presence of the 4-hydroxyl and 2-amino groups may alter its chelating properties compared to 8-HQ.

Experimental Protocols

The biological activities of 8-hydroxyquinoline and its derivatives are typically evaluated using a variety of in vitro and in vivo assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • A serial dilution of the test compound is prepared in a liquid growth medium.

  • Each dilution is inoculated with a standardized number of microbial cells.

  • The cultures are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathway

The anticancer activity of 8-hydroxyquinoline and its derivatives is often associated with the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

G cluster_0 8-Hydroxyquinoline Derivative cluster_1 Cellular Response HQ 8-HQ Derivative ROS ↑ Reactive Oxygen Species (ROS) HQ->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of 8-hydroxyquinoline-induced apoptosis.

Conclusion

8-Hydroxyquinoline is a versatile molecule with a wide array of well-documented biological activities. While direct experimental data for this compound is lacking, a comparative analysis based on its structural components suggests it could be a promising candidate for further investigation, particularly in the realms of antimicrobial and anticancer research. Future studies are essential to empirically determine the biological profile of this specific derivative and to validate the hypotheses drawn from structure-activity relationship models. Such research would contribute to a deeper understanding of the therapeutic potential of novel quinoline-based compounds.

References

In Vitro Validation of 2-Amino-4-hydroxy-8-methylquinoline as an Antibacterial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of 2-Amino-4-hydroxy-8-methylquinoline as a potential antibacterial agent. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this document serves as a methodological template, comparing its anticipated evaluation against established quinoline-based antibacterial agents. The provided data for comparator compounds are drawn from existing research on quinoline derivatives.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a novel compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. For a comprehensive evaluation, this compound would be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared with standard quinoline antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL) MIC (µg/mL)
This compound Data not availableData not available
Ciprofloxacin (Reference) 0.25 - 1.00.015 - 0.12
Compound 6c (Quinoline-2-one derivative) 0.75 (MRSA)Not Reported
Compound 5d (Quinolone hybrid) 0.125 - 80.125 - 8
8-Hydroxyquinoline >100>100

Note: The data for comparator compounds are sourced from published studies.[1][2] MRSA indicates Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

To ensure reproducibility and validity, standardized experimental protocols are crucial. The following outlines the typical methodologies for determining the antibacterial activity of a test compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Bacterial Strain Preparation: Inoculate a loopful of the bacterial colony into Mueller-Hinton Broth (MHB). Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) and comparator agents in a suitable solvent (e.g., DMSO). Prepare a series of twofold serial dilutions in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for illustrating complex workflows and biological mechanisms. The following diagrams, generated using the DOT language, depict a typical experimental workflow for antibacterial screening and the established mechanism of action for many quinolone antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound & Comparators MIC MIC Determination (Broth Microdilution) Compound->MIC Bacteria Bacterial Strains Bacteria->MIC MBC MBC Determination MIC->MBC Data Comparative Data Analysis MBC->Data

Caption: Experimental workflow for in vitro antibacterial agent validation.

Many quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4]

mechanism_of_action cluster_bacterial_cell Bacterial Cell Quinoline Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action for many quinolone antibiotics.

Conclusion

The in vitro validation of this compound as an antibacterial agent requires a systematic approach involving standardized assays and comparison with established antibiotics. While direct data for this specific compound is not yet prevalent in the literature, the methodologies and comparative framework outlined in this guide provide a robust foundation for its evaluation. The promising antibacterial activity exhibited by a wide range of quinoline derivatives suggests that this compound could be a valuable candidate for further investigation in the quest for novel antimicrobial agents. Future studies should focus on generating empirical MIC and MBC data for this compound against a diverse panel of bacterial pathogens, elucidating its precise mechanism of action, and exploring its potential for synergistic effects with other antibiotics.

References

Unveiling the Structure-Activity Relationship of 2-Amino-4-hydroxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 2-amino-4-hydroxyquinoline analogs reveals critical insights into their structure-activity relationships (SAR), particularly concerning their potential as anticancer and kinase inhibitory agents. This guide synthesizes findings from various studies to provide a comparative overview of these compounds, their biological activities, and the experimental protocols used for their evaluation.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 2-amino-4-hydroxyquinoline derivatives have garnered significant attention for their diverse biological activities. Variations in substituents on the quinoline ring system have profound effects on their potency and selectivity, making SAR studies crucial for the rational design of novel drug candidates. While specific data on 2-amino-4-hydroxy-8-methylquinoline is limited, analysis of related analogs provides a strong foundation for understanding the impact of substitutions at various positions.

Comparative Biological Activity of Substituted Quinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. The following table summarizes the cytotoxic activities of various quinoline analogs against different cancer cell lines, providing a basis for comparing their potential.

Compound IDCore StructureR2-SubstituentR4-SubstituentR8-SubstituentCell LineIC50 (µM)Reference
1 2-Morpholino-4-anilinoquinolineMorpholino4-ChloroanilinoHHepG28.50[2]
2 2-Morpholino-4-anilinoquinolineMorpholino3,4-DichloroanilinoHHepG211.42[2]
3 2-Morpholino-4-anilinoquinolineMorpholino4-MethoxyanilinoHHepG212.76[2]
4 8-HydroxyquinolineHHOHK562>50 µg/mL[3]
5 8-Hydroxy-2-methylquinolineCH3HOHK562>50 µg/mL[3]
6 8-Hydroxy-2-quinolinecarbaldehydeCHOHOHHep3B6.25±0.034 µg/mL[3]
7 2-Amino-4-aryl-pyrano[3,2-h]quinolone(Varies)ArylHA-5495.6 (for o-chloroaryl)[4]
8 7-Amino-4-methylquinolin-2(1H)-oneHCH3H(Not specified)(Varies)[5]

Key SAR Insights:

  • Substitution at C4: The nature of the substituent at the 4-position of the quinoline ring is a critical determinant of activity. For 2-morpholino-4-anilinoquinolines, electron-withdrawing groups on the aniline ring, such as chlorine, enhance cytotoxic activity against HepG2 cells.[2]

  • Substitution at C2: Modifications at the 2-position significantly influence biological outcomes. The introduction of a morpholino group, as seen in compounds 1-3, appears to be a favorable feature for anticancer activity.[2] In other quinoline series, the presence of a carbaldehyde group at C2 in 8-hydroxyquinoline (compound 6) dramatically increases cytotoxicity compared to a methyl group (compound 5) or an unsubstituted version (compound 4).[3]

  • Substitution at C8: The hydroxyl group at the 8-position is a common feature in biologically active quinolines, often contributing to their metal-chelating properties which can be linked to their mechanism of action.[3] While direct SAR data for an 8-methyl group on the 2-amino-4-hydroxyquinoline scaffold is scarce, studies on other quinolines suggest that substitution at this position can modulate activity. For instance, in some 4-substituted quinolines, a methyl group at C8 was found to abolish antimalarial activity.[6] This highlights the sensitivity of this position to substitution.

  • Fused Ring Systems: The fusion of additional rings to the quinoline core, as seen in the pyrano[3,2-h]quinolone derivatives, can lead to potent anticancer agents.[4]

Experimental Protocols

The evaluation of the biological activity of these quinoline analogs involves a range of standardized experimental protocols.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic potential of compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, K-562, HeLa) are seeded in 96-well plates at a density of 2.5 x 10³ cells/100 μL/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (typically 100 μM for initial screening) for a specified period (e.g., 24 hours).[7]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals, which are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

2. Kinase Inhibition Assay

Several quinoline derivatives have been identified as kinase inhibitors.[8][9] Assays to determine their inhibitory activity are crucial.

  • Enzyme and Substrate Preparation: The target kinase and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The IC50 value is determined, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for evaluating anticancer compounds and a simplified representation of a kinase signaling pathway that can be targeted by quinoline analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization synthesis Synthesis of this compound Analogs cell_lines Cancer Cell Lines (e.g., MCF-7, HepG2) synthesis->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay kinase_assay Kinase Inhibition Assay (IC50) mtt_assay->kinase_assay Active Compounds flow_cytometry Cell Cycle Analysis kinase_assay->flow_cytometry apoptosis_assay Apoptosis Assay flow_cytometry->apoptosis_assay sar_analysis SAR Analysis apoptosis_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the evaluation of novel anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline Analog (Kinase Inhibitor) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

References

comparative analysis of different synthetic routes to 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to the target compound 2-Amino-4-hydroxy-8-methylquinoline, a heterocyclic molecule with potential applications in medicinal chemistry and materials science. The routes are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, with supporting experimental data summarized for clarity.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in numerous biologically active compounds and functional materials. The strategic placement of amino, hydroxyl, and methyl groups on the quinoline core suggests its potential as a valuable intermediate for the synthesis of more complex molecules with diverse pharmacological or photophysical properties. This guide outlines and compares two distinct synthetic pathways for the preparation of this target compound, providing researchers with the necessary information to select the most suitable route for their specific needs.

Synthetic Route 1: Multi-step Synthesis via a Quinolinone Intermediate

This route proceeds through the formation of a key intermediate, 4-hydroxy-8-methylquinolin-2(1H)-one, followed by functional group manipulation to introduce the 2-amino group. This approach is based on established quinoline synthesis methodologies and subsequent amination strategies.

Experimental Protocol:

Step 1: Synthesis of 4-hydroxy-8-methylquinolin-2(1H)-one (Conrad-Limpach Reaction)

A mixture of o-toluidine (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150 °C for 2 hours. The resulting ethanol is distilled off. The reaction mixture is then added to a preheated solution of diphenyl ether at 250 °C and maintained at this temperature for 30 minutes. After cooling, the solid product is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford 4-hydroxy-8-methylquinolin-2(1H)-one.

Step 2: Chlorination of the Quinolinone Intermediate

The 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) for 4 hours. The excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 2,4-dichloro-8-methylquinoline.

Step 3: Selective Amination at the 2-Position

The 2,4-dichloro-8-methylquinoline (1 equivalent) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). An excess of a suitable ammonia source, such as ammonium hydroxide or a protected amine followed by deprotection, is added. The reaction may be facilitated by a palladium catalyst and a suitable ligand (e.g., in a Buchwald-Hartwig amination) or proceed via nucleophilic aromatic substitution, potentially requiring elevated temperatures. After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to yield 2-amino-4-chloro-8-methylquinoline.

Step 4: Hydrolysis to this compound

The 2-amino-4-chloro-8-methylquinoline is subjected to hydrolysis, for instance, by heating in an acidic aqueous solution (e.g., dilute HCl). Upon cooling and neutralization, the product, this compound, precipitates and can be collected by filtration and purified by recrystallization.

Data Summary:
StepReactionReagentsConditionsYield (%)Purity (%)
1Conrad-Limpach Cyclizationo-toluidine, diethyl malonate, diphenyl ether140-150 °C, then 250 °C75-85>95
2Chlorination4-hydroxy-8-methylquinolin-2(1H)-one, POCl₃Reflux80-90>95
3Amination2,4-dichloro-8-methylquinoline, Ammonia sourceVaries (e.g., Pd-catalyzed or SNAr)50-70>90
4Hydrolysis2-amino-4-chloro-8-methylquinoline, aq. HClReflux85-95>98

Pathway Diagram:

Synthetic_Route_1 cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis A o-Toluidine C 4-hydroxy-8-methylquinolin-2(1H)-one A->C 140-150°C, then 250°C (Diphenyl ether) B Diethyl Malonate B->C D 2,4-dichloro-8-methylquinoline C->D POCl₃, Reflux E 2-amino-4-chloro-8-methylquinoline D->E Ammonia source (e.g., Buchwald-Hartwig) F This compound E->F aq. HCl, Reflux

Caption: Multi-step synthesis via a quinolinone intermediate.

Synthetic Route 2: Convergent Synthesis via Gould-Jacobs Reaction and Subsequent Amination

This alternative route utilizes the Gould-Jacobs reaction to construct the 4-hydroxyquinoline core, followed by the introduction of the 2-amino group. This approach may offer advantages in terms of convergent synthesis and potentially fewer steps.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (Gould-Jacobs Reaction)

o-Toluidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents) at 100-120 °C for 1 hour. The resulting intermediate is then cyclized by heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A at 240-250 °C for 30 minutes. Upon cooling, the product precipitates and is collected by filtration, washed with a suitable solvent like toluene, and dried to afford ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.

Step 2: Hydrolysis and Decarboxylation

The ethyl 4-hydroxy-8-methylquinoline-3-carboxylate (1 equivalent) is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 10%). After complete hydrolysis, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The resulting carboxylic acid is then decarboxylated by heating the acidic solution at reflux until carbon dioxide evolution ceases. Upon cooling, 4-hydroxy-8-methylquinoline precipitates and is collected by filtration.

Step 3: Nitration at the 2-Position

4-hydroxy-8-methylquinoline is subjected to nitration to introduce a nitro group at the 2-position, which can later be reduced to the desired amino group. This can be achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.

Step 4: Reduction of the Nitro Group

The resulting 4-hydroxy-8-methyl-2-nitroquinoline is then reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium or platinum catalyst. After the reduction is complete, the reaction mixture is neutralized to precipitate the final product, this compound, which is then purified by recrystallization.

Data Summary:
StepReactionReagentsConditionsYield (%)Purity (%)
1Gould-Jacobs Reactiono-toluidine, diethyl ethoxymethylenemalonate100-120 °C, then 240-250 °C70-80>95
2Hydrolysis & DecarboxylationEthyl 4-hydroxy-8-methylquinoline-3-carboxylate, NaOH, HClReflux85-95>98
3Nitration4-hydroxy-8-methylquinoline, HNO₃/H₂SO₄0-10 °C60-70>90
4Reduction4-hydroxy-8-methyl-2-nitroquinoline, SnCl₂/HCl or H₂/Pd-CVaries80-90>98

Pathway Diagram:

Synthetic_Route_2 cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Nitration cluster_step4 Step 4: Reduction A o-Toluidine C Ethyl 4-hydroxy-8-methyl- quinoline-3-carboxylate A->C 100-120°C, then 240-250°C B Diethyl ethoxymethylenemalonate B->C D 4-hydroxy-8-methylquinoline C->D 1. NaOH, Reflux 2. HCl, Reflux E 4-hydroxy-8-methyl-2-nitroquinoline D->E HNO₃/H₂SO₄, 0-10°C F This compound E->F SnCl₂/HCl or H₂/Pd-C

Unveiling the Anticancer Potential of 2-Amino-4-hydroxy-8-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-Amino-4-hydroxy-8-methylquinoline derivatives in various cancer cell lines. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways to facilitate a comprehensive understanding of their therapeutic promise.

Comparative Efficacy of Quinoline Derivatives

The antitumor potential of quinoline derivatives has been a subject of extensive research, with numerous studies highlighting their ability to inhibit cancer cell proliferation. This section summarizes the cytotoxic activity of various 2-substituted quinoline derivatives, including analogues structurally related to the this compound core, against a panel of human cancer cell lines. The data, presented in terms of IC50 values (the concentration required to inhibit the growth of 50% of cells), offers a quantitative comparison of their efficacy. For context, the activity of doxorubicin, a standard chemotherapeutic agent, is also included where available.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-Arylquinolines
Quinoline 11PC3 (Prostate)34.34DoxorubicinNot specified
Quinoline 12PC3 (Prostate)31.37DoxorubicinNot specified
Quinoline 13HeLa (Cervical)8.3DoxorubicinNot specified
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines
Tetrahydroquinoline 18HeLa (Cervical)13.15DoxorubicinNot specified
Fluorinated Quinoline Analogues
Compound 6aMDA-MB-468 (Breast)~2.5-5CisplatinNot specified
Compound 6bMDA-MB-468 (Breast)~2.5-5CisplatinNot specified
Compound 6dMDA-MB-468 (Breast)~2.5-5CisplatinNot specified
Compound 6fMDA-MB-468 (Breast)~2.5-5CisplatinNot specified

Deciphering the Mechanism of Action: Signaling Pathways

Quinoline derivatives exert their anticancer effects through the modulation of various intracellular signaling pathways critical for cell survival and proliferation. One of the most frequently implicated pathways is the PI3K/Akt signaling cascade, which is often aberrantly activated in many human cancers.[1] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis (programmed cell death).

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline This compound Derivatives Quinoline->PI3K Inhibition

Fig. 1: PI3K/Akt signaling pathway and potential intervention by quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments commonly employed in the evaluation of anticancer agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Quinoline Derivatives & Vehicle Control Incubate_24h->Add_Compounds Incubate_Treatment Incubate (e.g., 48h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Fig. 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells via flow cytometry.[4][5]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[5] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the quinoline derivatives for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[7]

Procedure:

  • Cell Treatment: Treat cells with the quinoline derivatives for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[6]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[8]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat Cells with Quinoline Derivatives Start->Treat_Cells Harvest_Fix Harvest & Fix Cells (70% Ethanol) Treat_Cells->Harvest_Fix Stain_PI Stain with Propidium Iodide & RNase A Harvest_Fix->Stain_PI Incubate Incubate 30 min Stain_PI->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Determine_Phases Determine Percentage of Cells in G0/G1, S, G2/M Flow_Cytometry->Determine_Phases End End Determine_Phases->End

Fig. 3: Workflow for cell cycle analysis using propidium iodide staining.

References

A Comparative Guide to the Fluorescence of 2-Amino-4-hydroxy-8-methylquinoline and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of 2-Amino-4-hydroxy-8-methylquinoline and other quinoline derivatives. While specific experimental data for this compound is limited in published literature, this document extrapolates its potential characteristics based on established principles of fluorescence chemistry and compares them with well-documented quinoline analogues. The information herein is intended to guide researchers in the selection and application of quinoline-based fluorophores in various experimental settings.

Introduction to Quinoline-Based Fluorophores

Quinoline, a heterocyclic aromatic compound, and its derivatives are a versatile class of fluorophores with applications spanning from cellular imaging to the development of chemosensors.[1][2] Their fluorescence properties are highly sensitive to structural modifications and the surrounding environment, making them valuable tools in biological and chemical research.[1] The rigid, planar structure of the quinoline ring system contributes to their intrinsic fluorescence, which can be modulated by the introduction of various functional groups.[3]

Comparative Analysis of Fluorescence Properties

The fluorescence characteristics of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. Electron-donating groups (EDGs) like amino (-NH2) and hydroxyl (-OH) groups generally enhance fluorescence quantum yield, while electron-withdrawing groups (EWGs) can either quench or shift the emission wavelength.[4]

Expected Properties of this compound:

Based on the functional groups present, the following fluorescent properties can be anticipated for this compound:

  • Amino Group (-NH2) at C2: The amino group is a strong electron-donating group that is expected to increase the fluorescence quantum yield and cause a bathochromic (red) shift in the emission spectrum.

  • Hydroxyl Group (-OH) at C4: The hydroxyl group, another electron-donating group, is also likely to contribute to a higher quantum yield and a red-shifted emission. In its deprotonated form (-O-), its electron-donating capacity is even stronger. The 4-hydroxyquinoline structure may exist in equilibrium with its 4-quinolone tautomer, which can influence its photophysical properties.[5]

  • Methyl Group (-CH3) at C8: The methyl group is a weak electron-donating group and its effect on the fluorescence is generally less pronounced compared to amino and hydroxyl groups. It may cause a slight red shift in the emission spectrum.

The combination of these groups suggests that this compound is likely to be a fluorescent compound with a potentially high quantum yield and an emission in the blue to green region of the visible spectrum.

Comparison with Other Quinoline Derivatives:

The following tables summarize the photophysical data for a selection of quinoline derivatives to provide a comparative context.

Table 1: Photophysical Properties of Selected Quinoline Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference(s)
8-Hydroxyquinoline (8-HQ)~315~520LowEthanol[6]
8-Hydroxyquinoline-Zn2+ Complex~375~510HighVarious[7]
6-Methoxy-8-aminoquinolineNot specifiedNot specifiedNot specifiedNot specified[8]
2-Amino-4-hydroxyquinolineNot specifiedNot specifiedNot specifiedNot specified[9][10]
4-Hydroxyquinoline3163490.30 (in acidic solution)Aqueous[5]
8-Amidoquinoline Derivatives360-390490-526VariesVarious[8]

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable and reproducible fluorescence data. Below is a general procedure for measuring the fluorescence quantum yield of a quinoline derivative using the relative method.

Protocol: Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.

Materials:

  • Fluorometer equipped with an excitation and emission monochromator, and a detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Test compound (e.g., a quinoline derivative).

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Spectroscopic grade solvent.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the standard in the chosen solvent.

    • Prepare a series of dilutions for both the test compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectrum for each solution of the test compound and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The slope of these plots (Gradient) is proportional to the quantum yield.

    • Calculate the quantum yield of the test sample (ΦF,X) using the following equation[11]: ΦF,X = ΦF,ST * (GradX / GradST) * (nX² / nST²) Where:

      • ΦF,ST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots for the test and standard samples, respectively.

      • nX and nST are the refractive indices of the test and standard solutions, respectively (if different solvents are used).

Visualization of Application in a Signaling Pathway

Quinoline derivatives are widely used as fluorescent probes to monitor intracellular ion concentrations, which are critical in various signaling pathways. For example, zinc (Zn²⁺) is an important signaling molecule, and its intracellular concentration can be monitored using quinoline-based fluorescent sensors.[12]

Signaling_Pathway cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger IonChannel Ion Channel (e.g., ZIP transporter) Zn_Influx Zn²⁺ IonChannel->Zn_Influx SecondMessenger->IonChannel QuinolineProbe Quinoline Probe (Non-fluorescent) FluorescentComplex Quinoline-Zn²⁺ Complex (Fluorescent) CellularResponse Cellular Response FluorescentComplex->CellularResponse 5. Downstream Signaling Zn_InfluxQuinolineProbe Zn_InfluxQuinolineProbe Zn_InfluxQuinolineProbe->FluorescentComplex

Caption: Workflow of a quinoline-based probe for intracellular Zn²⁺ detection.

This diagram illustrates how an external signal can trigger a signaling cascade leading to an influx of zinc ions. A quinoline-based fluorescent probe, initially non-fluorescent, binds to the intracellular zinc, forming a highly fluorescent complex that can be detected, thus reporting on the signaling event.

Experimental Workflow for Cellular Imaging

The following diagram outlines a typical workflow for using a quinoline-based fluorescent probe for cellular imaging.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HeLa cells) ProbeLoading 2. Probe Loading (Incubate cells with quinoline probe) CellCulture->ProbeLoading Washing 3. Washing (Remove excess probe) ProbeLoading->Washing Stimulation 4. Stimulation (Optional) (e.g., with a signaling molecule) Washing->Stimulation Imaging 5. Fluorescence Microscopy (Excite at λex, detect at λem) Stimulation->Imaging DataAnalysis 6. Image & Data Analysis (Quantify fluorescence intensity) Imaging->DataAnalysis

Caption: General workflow for cellular imaging with a quinoline fluorescent probe.

This workflow provides a step-by-step guide for researchers planning to use quinoline derivatives for live-cell imaging applications.

Conclusion

Quinoline and its derivatives represent a fundamentally important class of fluorophores with tunable photophysical properties. While direct experimental data for this compound remains scarce, its structural features suggest it holds promise as a fluorescent compound. By understanding the structure-property relationships within the broader quinoline family, researchers can make informed decisions about the selection and design of fluorescent probes for their specific applications in biological and chemical sciences. Further experimental characterization of this compound is warranted to fully elucidate its potential as a novel fluorophore.

References

Computational Docking of 2-Amino-4-hydroxy-8-methylquinoline: A Comparative Guide to Potential Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interactions between 2-Amino-4-hydroxy-8-methylquinoline and key protein targets based on computational docking studies of structurally similar quinoline derivatives. While direct experimental data for this specific molecule is limited in the available literature, this document synthesizes findings from related compounds to offer insights into its potential therapeutic applications, focusing on antibacterial and anticancer activities.

Introduction to this compound and Quinolines in Drug Discovery

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1] Quinoline derivatives exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[2] The versatility of the quinoline ring allows for extensive chemical modifications to optimize biological efficacy and pharmacokinetic profiles. This compound is a substituted quinoline for which computational docking can predict binding affinities and interaction modes with various protein targets, thereby guiding further experimental validation.[3]

Comparative Docking Analysis: Potential Protein Targets

Based on studies of analogous compounds, two promising classes of protein targets for this compound are bacterial DNA gyrase and protein kinases involved in cancer signaling pathways.

Antibacterial Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents, including the quinolone class of antibiotics.[4][5] Computational docking studies consistently show that quinoline derivatives can bind effectively to the active site of DNA gyrase, particularly the GyrA subunit.[5][6]

Table 1: Docking Performance and In Vitro Activity of Quinolone Derivatives against Bacterial DNA Gyrase

Compound/DerivativeTarget Organism/ProteinDocking Score (kcal/mol)IC50 (µM)Key Interacting Residues (from docking)
Reference: Ciprofloxacin E. coli DNA GyraseNot specified< 0.1 (inhibition)Ser83, Asp87 (implicated in binding)[5]
Quinoline-Schiff Base 7a M. tuberculosis DNA GyraseNot specified1.98[7]Tyr21, Gly84, Asn85, Asp110, Gln125, Arg62, Phe116, Pro118, Ala146, Val147[7]
Quinoline-Schiff Base 7d M. tuberculosis DNA GyraseNot specified1.26[7]Tyr21, Gly84, Asn85, Asp110, Gln125, Arg62, Phe116, Pro118, Ala146, Val147[7]
Novel Quinoline Derivative 14 E. coli DNA GyraseNot specified3.39[8]Not specified
Quinolone Thiosemicarbazones S. aureus DNA Gyrase (PDB: 2XCT)Not specifiedNot specifiedActive site interactions suggested[4]
7-chloroquinoline derivative 6 E. coli DNA gyrase B (PDB ID: 6F86)Not specifiedNot specifiedInteractions observed in the active site[6]

Note: Direct docking scores for this compound are not available in the cited literature. The data presented is for comparative analysis based on related structures.

Anticancer Target: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, controlling critical cellular processes like proliferation, survival, and metabolism.[1][9] This makes the kinases in this pathway attractive targets for cancer therapy. Several quinoline-based compounds have been developed as inhibitors of these kinases.[1]

Table 2: Activity of Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Compound/DerivativeTarget KinaseIC50Cell Line
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) mTOR64 nM[1]HL-60 (Human promyelocytic leukemia)[1]
Dimorpholinoquinazoline derivative 7c PI3Kα (and other kinases)Inhibition at 500 µM and higher for PI3KαMCF7 (Breast cancer)
Quinoline-based PI3K/mTOR dual inhibitor 8i PI3K/mTORNot specifiedProstate Cancer Cells

Note: This table highlights the potential of the quinoline scaffold to target kinases in the PI3K/Akt/mTOR pathway.

Methodologies for Computational Docking and Virtual Screening

The following sections outline typical protocols employed in the computational evaluation of quinoline derivatives.

General Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[3]

  • Receptor Preparation : The 3D crystal structure of the target protein (e.g., DNA gyrase, PI3K) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.[10][11]

  • Ligand Preparation : The 2D structure of the ligand (e.g., this compound) is sketched and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.[11]

  • Docking Simulation : Software such as AutoDock or Glide is used to perform the docking.[3][12] The program explores various conformations of the ligand within the defined active site of the protein and calculates the binding affinity (docking score) for each pose.[13]

  • Analysis : The resulting ligand poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, are visualized and examined.[13]

Experimental Workflow for Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[14]

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Validation cluster_3 Outcome db Compound Database pbvs Pharmacophore-Based Virtual Screening db->pbvs target Target Protein Structure target->pbvs docking Molecular Docking pbvs->docking filter Hit Filtering & Selection docking->filter admet ADMET Prediction filter->admet assay In Vitro Kinase Assay admet->assay lead Lead Compound Identification assay->lead

Caption: Workflow for virtual screening of kinase inhibitors.

This workflow typically begins with a large library of compounds and a defined protein target.[15] Pharmacophore-based screening can be used as an initial filter, followed by more computationally intensive molecular docking to refine the hits.[15][16] The most promising candidates are then subjected to predictions of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before experimental validation.[16]

Signaling Pathway Analysis: PI3K/Akt/mTOR

Inhibitors targeting this pathway can block signals that lead to cell growth and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

The pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K.[17] PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that activates Akt.[17] Akt can then activate mTOR, leading to downstream effects on cell proliferation and survival.[17] Quinoline-based inhibitors can target key kinases like PI3K and mTOR, blocking the signal transduction cascade.[1][18]

Conclusion

While computational docking studies on this compound itself are not prominently available, the extensive research on analogous quinoline derivatives provides a strong basis for predicting its potential biological activities. The comparative data suggests that this molecule could plausibly interact with both bacterial DNA gyrase and key kinases in oncogenic pathways like PI3K/Akt/mTOR. These computational insights serve as a valuable starting point for guiding the synthesis, in vitro testing, and further development of this compound as a potential therapeutic agent. Future experimental validation is necessary to confirm these predictions and elucidate its precise mechanism of action.

References

A Comparative Guide to the Cross-Reactivity of 2-Amino-4-hydroxy-8-methylquinoline-Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the specificity of a sensor is paramount. This guide provides a detailed comparison of the cross-reactivity of 2-Amino-4-hydroxy-8-methylquinoline-based sensors, offering insights into their performance against other common analytes. The information presented herein is supported by experimental data and detailed protocols to assist in the evaluation and application of these sensors.

Performance and Selectivity of this compound-Based Sensors

Derivatives of 8-hydroxyquinoline and 8-aminoquinoline are well-established as effective fluorogenic chelators for zinc ions (Zn²⁺)[1]. The inherent properties of the quinoline scaffold, including its ability to form stable complexes with metal ions, make it a popular choice for the development of fluorescent sensors. These sensors often operate on a chelation-enhanced fluorescence (CHEF) mechanism, where the binding of the target ion restricts photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity.

A notable example is a novel nanosensor based on a 4-amino-2-methyl-8-(trifluoromethyl)quinoline core. Experimental studies have demonstrated its high selectivity for Zn²⁺. In tests against a panel of other common metal cations, including Ni²⁺, Co²⁺, Ca²⁺, Cd²⁺, Hg²⁺, Mg²⁺, Mn²⁺, and Ag⁺, the sensor showed no significant interference, highlighting its specificity for zinc ion detection[2]. This high selectivity is a critical advantage in complex biological and environmental samples where multiple ionic species are present.

Comparison with Alternative Sensing Technologies

The performance of this compound-based sensors can be benchmarked against other prevalent fluorescent sensor technologies, such as those based on Schiff bases and rhodamine.

Sensor TypeTarget AnalyteInterfering IonsKey Advantages
This compound-based Zn²⁺Minimal interference from Ni²⁺, Co²⁺, Ca²⁺, Cd²⁺, Hg²⁺, Mg²⁺, Mn²⁺, Ag⁺[2]High selectivity, fast reactivity, and good biocompatibility[1].
Schiff Base-based Various metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)Can be susceptible to interference from other metal ions depending on the specific design.High sensitivity, tunable properties through structural modification.
Rhodamine-based Primarily for "turn-on" sensing of metal ions like Zn²⁺ and Cu²⁺Can exhibit cross-reactivity with other metal ions.High fluorescence quantum yield, good photostability.

Experimental Protocols

To ensure reproducible and reliable assessment of sensor selectivity, the following experimental protocols are recommended.

General Protocol for Selectivity Testing of Fluorescent Sensors

This protocol outlines the steps to assess the selectivity of a fluorescent sensor against a range of potential interfering ions.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).
  • Prepare stock solutions of the target analyte (e.g., ZnCl₂) and various interfering metal salts (e.g., NiCl₂, CoCl₂, CaCl₂, CdCl₂, HgCl₂, MgCl₂, MnCl₂, AgNO₃) in deionized water or the same buffer solution.

2. Selectivity Measurement:

  • In a series of cuvettes or a microplate, add the sensor stock solution to the assay buffer to achieve the desired final concentration.
  • To each cuvette/well, add a specific amount of the stock solution of either the target analyte or one of the interfering ions. A typical concentration for interfering ions is often 10- to 100-fold higher than that of the target analyte to represent a challenging interference scenario.
  • Include a control sample containing only the sensor in the buffer.
  • Incubate the solutions for a predetermined period to allow for complexation.
  • Measure the fluorescence intensity of each sample using a spectrofluorometer at the optimal excitation and emission wavelengths for the sensor-analyte complex.

3. Competition Experiment:

  • Prepare a set of solutions containing the sensor and the target analyte at a concentration that gives a significant fluorescence signal.
  • To these solutions, add increasing concentrations of each interfering ion.
  • Measure the fluorescence intensity after each addition. A significant change in fluorescence indicates interference.

4. Data Analysis:

  • Plot the fluorescence intensity of the sensor in the presence of different ions.
  • For competition experiments, plot the fluorescence intensity of the sensor-analyte complex as a function of the interfering ion concentration.
  • Calculate the selectivity coefficient to quantify the sensor's preference for the target analyte over interfering ions.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

Signaling_Pathway cluster_binding Binding Process cluster_interference Interference Test Sensor This compound (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex NoReaction No Significant Interaction (Low Fluorescence) Sensor->NoReaction Analyte Target Analyte (e.g., Zn²⁺) Analyte->Complex Binding Interferent Interfering Ion Interferent->NoReaction No Binding Experimental_Workflow A Prepare Stock Solutions (Sensor, Analyte, Interferents) B Dispense Sensor Solution into Assay Plate/Cuvettes A->B C Add Target Analyte or Interfering Ions B->C D Incubate for Complexation C->D E Measure Fluorescence Intensity D->E F Data Analysis and Selectivity Determination E->F

References

Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current research reveals a significant gap in the publicly available data regarding the specific cytotoxicity of 2-Amino-4-hydroxy-8-methylquinoline derivatives. Extensive searches have not yielded quantitative cytotoxicity data, detailed experimental protocols, or elucidated signaling pathways necessary for a direct comparative guide on this particular class of compounds.

Therefore, to provide valuable insights into the cytotoxic potential of structurally related compounds, this guide will focus on a well-researched and promising class of quinoline derivatives: 8-Hydroxyquinolines . This class of compounds has demonstrated significant anticancer activity in numerous studies, and sufficient data is available to construct a meaningful comparison.

This guide will provide researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic effects of various 8-hydroxyquinoline derivatives, supported by experimental data and methodologies.

Comparative Cytotoxicity of 8-Hydroxyquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 8-hydroxyquinoline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (mg/mL)[1]
HT29 (Colon)5.4 (mg/mL)[1]
MCF7 (Breast)16.5 (mg/mL)[1]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25 ± 0.034[2]
MDA-MB-231 (Breast)12.5–25 (µg/mL)[2]
T-47D (Breast)12.5–25 (µg/mL)[2]
K562 (Leukemia)12.5–25 (µg/mL)[2]
Glycoconjugate of 8-hydroxyquinoline (Compound 2)HeLa (Cervical)30.98[1]
HCT 116 (Colon)22.7[1]
MCF-7 (Breast)4.12[1]

Experimental Protocols

The evaluation of cytotoxicity for the cited 8-hydroxyquinoline derivatives predominantly relies on the MTT and MTS assays, which are standard colorimetric assays for assessing cell metabolic activity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability and proliferation. The fundamental principle of this assay is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow of a Typical MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 8-Hydroxyquinoline Derivatives A->B C Add MTT Reagent & Incubate B->C D Add Solubilizing Agent C->D E Measure Absorbance D->E F Calculate Cell Viability & IC50 E->F

Caption: Workflow of the MTT assay for cytotoxicity assessment.

MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) Assay

The MTS assay is a similar colorimetric method to the MTT assay, with the primary difference being that the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in the cell culture medium.[2] This eliminates the need for a separate solubilization step, making the assay more convenient.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through a variety of mechanisms.[3][4] While the specific signaling pathways for all 8-hydroxyquinoline derivatives are not fully elucidated, several key mechanisms have been proposed and investigated.

One of the prominent mechanisms of action for 8-hydroxyquinolines is the induction of apoptosis , or programmed cell death. This can be triggered through various intracellular signaling cascades.

Apoptosis_Signaling_Pathway cluster_pathway Proposed Apoptotic Pathway for Quinoline Derivatives Quinoline 8-Hydroxyquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage Quinoline->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified proposed signaling pathway for apoptosis induction by 8-hydroxyquinoline derivatives.

Other reported mechanisms of action for quinoline-based anticancer agents include:

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints.[3]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[3]

  • Disruption of Cell Migration: Inhibiting the ability of cancer cells to move and metastasize.[3]

  • DNA Intercalation: Inserting into the DNA structure, thereby disrupting replication and transcription processes.[3]

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-hydroxy-8-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Amino-4-hydroxy-8-methylquinoline based on available safety data for structurally related quinoline derivatives. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is imperative to consult with your institution's Environmental, Health, and Safety (EHS) office for specific disposal instructions tailored to your location and regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar quinoline compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective work clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If high concentrations of dust or aerosols are expected, a respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Contact EHS:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Provide them with all available information about the chemical.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

    • Ventilate and wash the spill area after the cleanup is complete.[1] Do not wash spills into the sewer system.[1]

Summary of Potential Hazards of Related Quinoline Derivatives

Since specific data for this compound is unavailable, the following table summarizes the hazards identified for other quinoline compounds. It is prudent to assume that this compound may exhibit similar properties.

Hazard ClassificationDescription of Potential RisksCitations
Acute Toxicity (Oral) May be harmful or toxic if swallowed.[2]
Acute Toxicity (Dermal) May be harmful in contact with skin.[2]
Skin Irritation May cause skin irritation.[2]
Eye Irritation May cause serious eye irritation.[2]
Mutagenicity/Carcinogenicity Some quinoline derivatives are suspected of causing genetic defects or cancer.[2]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[2]

Experimental Protocols

There are no experimental protocols to cite for the disposal of this specific compound. The procedure provided is based on general best practices for hazardous chemical waste management.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (Toxic, Flammable, Corrosive, etc.) B->C D Select Appropriate Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Segregate from Incompatible Wastes E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Disposal Company G->H I Complete Waste Disposal Manifest H->I

Caption: General workflow for the safe disposal of hazardous chemical waste in a laboratory setting.

References

Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4-hydroxy-8-methylquinoline was not located. The following guidance is a conservative amalgamation of safety data for structurally similar quinoline derivatives. It is imperative to treat this compound with a high degree of caution and to handle it in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related quinoline compounds, this compound should be considered hazardous. Potential hazards include skin and eye irritation, respiratory irritation upon inhalation of dust, and potential for toxicity if swallowed or absorbed through the skin.[1][2][3][4][5][6] The recommended PPE is summarized in the table below.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Impervious gloves (e.g., Nitrile rubber)To prevent skin contact and absorption.[3]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect eyes from dust particles and splashes.[3][5]
Skin and Body Protection Protective work clothing, such as a lab coat. A fully protective impervious suit may be required for large quantities or spill cleanup.[3]To prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A particulate filter device (EN 143) is recommended.To prevent inhalation of dust.[6]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure safety showers and eyewash stations are readily accessible.[5]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear the prescribed PPE at all times.

  • Avoid generating dust. Use dry clean-up procedures for any minor spills.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[7]

3. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical advice.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

1. Waste Characterization:

  • The waste generated from handling this compound should be considered hazardous chemical waste.

2. Collection and Storage:

  • Collect waste material in a suitable, labeled, and closed container.[1]

  • Store waste containers in a designated, secure area away from incompatible materials.

3. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the product to enter drains or sewage systems.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed with Caution handling Chemical Handling in Fume Hood ppe->handling Ready for Experiment decontamination Decontamination of Workspace & Equipment handling->decontamination Experiment Complete waste Segregate & Label Hazardous Waste decontamination->waste Post-Handling Cleanup disposal Dispose via Approved Waste Stream waste->disposal Ready for Disposal end_point End of Process disposal->end_point Process Concluded

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-hydroxy-8-methylquinoline
Reactant of Route 2
2-Amino-4-hydroxy-8-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.